Product packaging for Piperazinomycin(Cat. No.:CAS No. 83858-82-6)

Piperazinomycin

Cat. No.: B1211242
CAS No.: 83858-82-6
M. Wt: 296.4 g/mol
InChI Key: UOLONRFQMXQQFB-GJZGRUSLSA-N
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Description

Piperazinomycin is a basic and lipophilic antifungal antibiotic isolated from the cultured broth of Streptoverticillium olivoreticuli subsp. neoenacticus . Characterized by a molecular formula of C18H20N2O2, it exhibits inhibitory activity against a range of fungi and yeasts, with particularly noted efficacy against Trichophyton species, which are a common cause of skin infections in humans . Its lipophilic nature allows for extraction with organic solvents like methyl isobutyl ketone at alkaline pH . As a natural product containing a piperazine ring, it represents a molecule of significant interest for researchers in the fields of antimicrobial discovery and organic chemistry . This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use. Intended Use : For research use only. Not for use in humans. CAS Number : 83858-82-6 Molecular Formula : C18H20N2O2 Molecular Weight : 296.36 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20N2O2 B1211242 Piperazinomycin CAS No. 83858-82-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83858-82-6

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

(3S,6S)-13-oxa-4,20-diazatetracyclo[12.2.2.23,6.18,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol

InChI

InChI=1S/C18H20N2O2/c21-17-6-3-13-8-15-11-19-14(10-20-15)7-12-1-4-16(5-2-12)22-18(17)9-13/h1-6,9,14-15,19-21H,7-8,10-11H2/t14-,15-/m0/s1

InChI Key

UOLONRFQMXQQFB-GJZGRUSLSA-N

Isomeric SMILES

C1[C@H]2CN[C@@H](CC3=CC(=C(C=C3)O)OC4=CC=C1C=C4)CN2

Canonical SMILES

C1C2CNC(CC3=CC(=C(C=C3)O)OC4=CC=C1C=C4)CN2

Synonyms

piperazinomycin

Origin of Product

United States

Foundational & Exploratory

Piperazinomycin: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of piperazinomycin, an antifungal antibiotic produced by the actinomycete Streptoverticillium olivoreticuli. All data is derived from the seminal work of Tamai et al. (1982) unless otherwise specified.

Data Presentation

The following tables summarize the key quantitative data regarding the fermentation, isolation, and characterization of this compound.

Table 1: Fermentation and Isolation of this compound

Parameter Value Reference
Producing Organism Streptoverticillium olivoreticuli subsp. neoenacticus
Fermentation Method Cultured broth
Extraction from Mycelial Cake Methanol extraction
Extraction from Broth Filtrate Adsorption on Amberlite XAD-2, elution with aqueous acetone
Purification Steps Column chromatography (Sephadex LH-20, Sephadex G-15), Preparative thin-layer chromatography (silica gel)

| Fermentation Yield | Detailed quantitative data not available in the provided search results. | |

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₂H₂₀N₂O₂
Molecular Weight 224.30 g/mol
Nature Basic and lipophilic
High-Resolution Mass Spectrum Specific m/z value not available in the provided search results.
Optical Rotation Specific value not available in the provided search results.

| Solubility | Extractable with methyl isobutyl ketone at alkaline pH | |

Table 3: Spectroscopic Data for this compound

Spectroscopic Method Observed Data Reference
High-Resolution Mass Spectrometry Determined the molecular formula to be C₁₂H₂₀N₂O₂.
Magnetic Resonance Spectroscopy Utilized for characterization. Specific chemical shifts and coupling constants are not available in the provided search results.

| Infrared Spectroscopy | Utilized for characterization. Specific absorption bands are not available in the provided search results. | |

Table 4: Antifungal Activity of this compound

Organism Minimum Inhibitory Concentration (MIC) Reference
Fungi and Yeasts Showed inhibitory activity. Specific MIC values are not available in the provided search results.

| Trichophyton spp. | Showed especially strong inhibitory activity. Specific MIC values are not available in the provided search results. | |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the discovery and isolation of this compound, based on the available information.

Fermentation of Streptoverticillium olivoreticuli

A detailed protocol for the fermentation of Streptoverticillium olivoreticuli subsp. neoenacticus to produce this compound is not fully available in the provided search results. The production is carried out in a cultured broth.

Isolation and Purification of this compound

The isolation of this compound is a multi-step process involving extraction from both the mycelial cake and the broth filtrate.

From Mycelial Cake:

  • Separate the mycelial cake from the cultured broth.

  • Extract the mycelial cake with methanol.

  • Combine the methanol extract with the extract from the broth filtrate for further purification.

From Broth Filtrate:

  • Pass the broth filtrate through a column packed with Amberlite XAD-2 resin to adsorb this compound.

  • Wash the column to remove impurities.

  • Elute the this compound from the resin using aqueous acetone.

  • Concentrate the eluate.

Combined Purification:

  • Adjust the pH of the combined extracts to an alkaline value.

  • Extract the aqueous solution with methyl isobutyl ketone.

  • Concentrate the organic extract to yield a crude extract of this compound.

  • Apply the crude extract to a Sephadex LH-20 column for column chromatography.

  • Further purify the active fractions on a Sephadex G-15 column.

  • Perform final purification using preparative thin-layer chromatography on silica gel to obtain pure this compound.

Structural Elucidation

The molecular formula of this compound was determined by high-resolution mass spectrometry. Further structural characterization was performed using magnetic resonance spectroscopy and infrared spectroscopy.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the isolation of this compound.

Piperazinomycin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Cultured Broth of S. olivoreticuli Mycelial_Cake Mycelial Cake Fermentation->Mycelial_Cake Broth_Filtrate Broth Filtrate Fermentation->Broth_Filtrate Methanol_Extraction Methanol Extraction Mycelial_Cake->Methanol_Extraction XAD2_Adsorption Amberlite XAD-2 Adsorption Broth_Filtrate->XAD2_Adsorption Combined_Extracts Combined Extracts Methanol_Extraction->Combined_Extracts Aqueous_Acetone_Elution Aqueous Acetone Elution XAD2_Adsorption->Aqueous_Acetone_Elution Aqueous_Acetone_Elution->Combined_Extracts MIBK_Extraction Methyl Isobutyl Ketone Extraction (alkaline pH) Combined_Extracts->MIBK_Extraction Crude_this compound Crude this compound MIBK_Extraction->Crude_this compound Sephadex_LH20 Sephadex LH-20 Chromatography Crude_this compound->Sephadex_LH20 Sephadex_G15 Sephadex G-15 Chromatography Sephadex_LH20->Sephadex_G15 Prep_TLC Preparative TLC (Silica Gel) Sephadex_G15->Prep_TLC Pure_this compound Pure this compound Prep_TLC->Pure_this compound

Caption: Workflow for the isolation and purification of this compound.

No signaling pathways were described in the provided search results.

The Piperazinomycin Biosynthesis Pathway in Actinomycetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazinomycin, an antifungal agent produced by the actinomycete Streptoverticillium olivoreticuli subsp. neoenacticus, represents a class of piperazic acid-containing natural products with potential therapeutic applications.[1] While the complete biosynthetic gene cluster for this compound has not yet been fully elucidated in the producing organism, significant insights can be drawn from the well-characterized biosynthetic pathways of other piperazic acid-containing metabolites synthesized by actinomycetes. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzymatic steps, and presenting generalized experimental protocols for the elucidation of such pathways. This document is intended to serve as a foundational resource for researchers in natural product biosynthesis, drug discovery, and microbial genetics.

Introduction to this compound

This compound is a naturally occurring antibiotic with notable antifungal properties, particularly against various fungi and yeasts.[1] It was first isolated from the fermentation broth of Streptoverticillium olivoreticuli subsp. neoenacticus.[1] The core chemical scaffold of this compound is believed to incorporate piperazic acid, a non-proteinogenic amino acid characterized by a unique N-N bond within a cyclic hydrazine moiety. The presence of piperazic acid is a common feature in a number of bioactive non-ribosomal peptides and polyketides, often conferring conformational rigidity to the molecule, which is crucial for its biological activity.

Proposed Biosynthetic Pathway of this compound

Based on the biosynthesis of other piperazic acid-containing natural products in actinomycetes, a putative biosynthetic pathway for this compound can be proposed. This pathway is likely initiated with the formation of the piperazic acid precursor, followed by its incorporation into a peptide backbone by a Non-Ribosomal Peptide Synthetase (NRPS) and subsequent modifications by tailoring enzymes.

Biosynthesis of the Piperazic Acid Moiety

The formation of piperazic acid is a critical step and is hypothesized to proceed as follows:

  • Ornithine Hydroxylation: The biosynthesis is thought to start with the amino acid L-ornithine. An L-ornithine N⁵-oxygenase, a monooxygenase enzyme, catalyzes the hydroxylation of the δ-amino group of L-ornithine to produce N⁵-hydroxy-L-ornithine.

  • N-N Bond Formation and Cyclization: A key enzyme, a piperazate synthase (homologous to KtzT), then facilitates the formation of the intramolecular N-N bond and subsequent cyclization of N⁵-hydroxy-L-ornithine to yield piperazic acid. This enzymatic step is a defining feature of the biosynthesis of all piperazic acid-containing compounds.

piperazic_acid_biosynthesis L_ornithine L-Ornithine N5_hydroxy_ornithine N⁵-Hydroxy-L-ornithine L_ornithine->N5_hydroxy_ornithine Ornithine N⁵-oxygenase piperazic_acid Piperazic Acid N5_hydroxy_ornithine->piperazic_acid Piperazate Synthase (KtzT-like)

Figure 1: Proposed Biosynthesis of Piperazic Acid.
Non-Ribosomal Peptide Synthesis (NRPS)

The core peptide structure of this compound is likely assembled by a multi-modular NRPS enzyme complex. NRPSs are large enzymes that act as an assembly line to synthesize peptides in a ribosome-independent manner. Each module of an NRPS is responsible for the incorporation of a specific amino acid. A typical NRPS module consists of the following domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids attached to the T domains of adjacent modules.

The NRPS responsible for this compound synthesis would likely contain a module with an A-domain that specifically recognizes and activates piperazic acid. The number and order of modules in the NRPS would dictate the sequence of amino acids in the final this compound molecule.

nrps_workflow cluster_module1 Module 1 cluster_module2 Module 2 cluster_moduleN Module N M1 A-domain T-domain C-domain M2 A-domain T-domain C-domain M1:C->M2:A MN A-domain T-domain TE-domain M2:C->MN:A Peptide This compound (or precursor) MN:Te->Peptide AA1 Amino Acid 1 (e.g., Piperazic Acid) AA1->M1:A AA2 Amino Acid 2 AA2->M2:A AAN Amino Acid N AAN->MN:A

Figure 2: General Workflow of a Non-Ribosomal Peptide Synthetase.
Tailoring and Release

Following the assembly of the peptide chain on the NRPS, the final steps in this compound biosynthesis likely involve modifications by tailoring enzymes and release of the final product. These tailoring steps could include:

  • Cyclization: Formation of a cyclic structure, which is common for bioactive peptides.

  • Methylation, hydroxylation, or other modifications: These modifications can be crucial for the biological activity of the final compound.

  • Release: The final peptide is typically released from the NRPS by a Thioesterase (TE) domain, which can catalyze either hydrolysis or an intramolecular cyclization.

Experimental Protocols for Elucidating the this compound Biosynthesis Pathway

The following are generalized experimental protocols that are typically employed to identify and characterize a natural product biosynthetic pathway.

Identification of the Biosynthetic Gene Cluster (BGC)

Protocol: Genome Mining for the this compound BGC

  • Whole Genome Sequencing: Sequence the genome of Streptoverticillium olivoreticuli subsp. neoenacticus using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality, closed genome assembly.

  • Bioinformatic Analysis:

    • Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs within the genome.

    • Specifically search for BGCs containing genes encoding an NRPS, an ornithine oxygenase, and a piperazate synthase (KtzT homolog). The presence of all three would be a strong indicator of the this compound BGC.

    • Perform BLASTp analysis of the predicted proteins within the candidate BGC against known biosynthetic enzymes for piperazic acid-containing compounds to establish homology.

bgc_identification_workflow start Isolate Genomic DNA from S. olivoreticuli wgs Whole Genome Sequencing start->wgs assembly Genome Assembly wgs->assembly antismash antiSMASH Analysis assembly->antismash candidate_bgc Identify Candidate BGC (NRPS, Ornithine Oxygenase, Piperazate Synthase) antismash->candidate_bgc blast BLASTp Analysis of Predicted Proteins candidate_bgc->blast pzm_bgc Putative this compound (pzm) Biosynthetic Gene Cluster blast->pzm_bgc

Figure 3: Workflow for the Identification of a Biosynthetic Gene Cluster.
Functional Characterization of the BGC

Protocol: Gene Inactivation and Heterologous Expression

  • Gene Inactivation:

    • Design and construct a gene disruption cassette for a key gene within the putative BGC (e.g., the NRPS or the piperazate synthase gene).

    • Introduce the disruption cassette into S. olivoreticuli using a suitable genetic tool, such as CRISPR/Cas9-based methods or homologous recombination.

    • Cultivate the wild-type and mutant strains under this compound-producing conditions.

    • Analyze the culture extracts of both strains using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolishment of this compound production in the mutant.

  • Heterologous Expression:

    • Clone the entire putative this compound BGC into an expression vector.

    • Introduce the expression vector into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces albus.

    • Cultivate the heterologous host and analyze the culture extract for the production of this compound using HPLC and MS. Successful production confirms the identity and completeness of the cloned BGC.

In Vitro Enzymatic Assays

Protocol: Characterization of Key Biosynthetic Enzymes

  • Protein Expression and Purification:

    • Clone the genes encoding the key enzymes (e.g., ornithine oxygenase, piperazate synthase, NRPS A-domain) into an expression vector with a purification tag (e.g., His-tag).

    • Overexpress the proteins in a suitable host, such as E. coli.

    • Purify the recombinant proteins using affinity chromatography.

  • Enzyme Assays:

    • Ornithine Oxygenase Assay: Incubate the purified ornithine oxygenase with L-ornithine, a suitable oxygen source (e.g., O₂), and any necessary cofactors (e.g., FAD, NAD(P)H). Monitor the formation of N⁵-hydroxy-L-ornithine by LC-MS.

    • Piperazate Synthase Assay: Incubate the purified piperazate synthase with the product of the ornithine oxygenase reaction (N⁵-hydroxy-L-ornithine). Monitor the formation of piperazic acid by LC-MS.

    • NRPS A-domain Adenylation Assay: Perform an ATP-PPi exchange assay to confirm the activation of the specific amino acid substrate (e.g., piperazic acid) by the purified A-domain. This assay measures the substrate-dependent exchange of [³²P]pyrophosphate into ATP.

Quantitative Data

As the this compound biosynthetic gene cluster has not yet been definitively identified and characterized in the scientific literature, there is a lack of specific quantitative data such as enzyme kinetics, metabolite concentrations, or gene expression levels related to its biosynthesis. The tables below are provided as templates for how such data should be structured once it becomes available through future research.

Table 1: Putative Enzymes in this compound Biosynthesis and their Functions

Putative GeneProposed Enzyme NameProposed Function
pzmOOrnithine N⁵-oxygenaseCatalyzes the hydroxylation of L-ornithine.
pzmSPiperazate SynthaseCatalyzes the formation of the N-N bond and cyclization to form piperazic acid.
pzmNNon-Ribosomal Peptide Synthetase (NRPS)Assembles the peptide backbone of this compound.
pzmT1, T2...Tailoring EnzymesMediate post-NRPS modifications such as cyclization, methylation, etc.
pzmRRegulatory ProteinControls the expression of the this compound biosynthetic genes.
pzmEEfflux PumpProvides self-resistance to this compound.

Table 2: Template for Enzyme Kinetic Data

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
PzmOL-Ornithine---
PzmSN⁵-Hydroxy-L-ornithine---
PzmN (A-domain for Pip)Piperazic Acid---

Table 3: Template for Metabolite Concentration Data

StrainGrowth PhaseThis compound (µg/mL)Precursor 1 (µg/mL)Precursor 2 (µg/mL)
S. olivoreticuli Wild-TypeExponential---
S. olivoreticuli Wild-TypeStationary---
pzmN knockout mutantStationary---

Conclusion

While the complete biosynthetic pathway of this compound remains to be fully elucidated, a robust hypothetical pathway can be constructed based on our understanding of related natural product biosynthesis in actinomycetes. The proposed pathway involves the formation of a piperazic acid precursor, its incorporation into a peptide backbone via an NRPS assembly line, and subsequent tailoring reactions. This technical guide provides a framework for future research aimed at identifying the this compound biosynthetic gene cluster and characterizing its enzymatic machinery. The experimental protocols outlined herein will be instrumental in achieving these goals, ultimately enabling the potential for bioengineering novel this compound analogs with improved therapeutic properties.

References

The Enigmatic Antifungal: A Technical Guide to the Putative Mechanism of Action of Piperazinomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – While the novel antibiotic piperazinomycin has demonstrated notable antifungal properties since its discovery, its precise mechanism of action has remained largely unelucidated in publicly available scientific literature. This technical guide, intended for researchers, scientists, and drug development professionals, consolidates the existing knowledge on this compound and explores its potential antifungal strategies based on the established mechanisms of other piperazine-containing compounds.

Introduction to this compound

This compound is a naturally occurring antifungal agent isolated from the cultured broth of Streptoverticillium olivoreticuli subsp. neoenacticus[1]. Structurally, it is a piperazine derivative, the details of which have been determined by X-ray crystallography. Initial studies have confirmed its inhibitory activity against a range of fungi and yeasts, with a particular efficacy noted against Trichophyton species[1]. Despite this promising bioactivity, the molecular target and the cellular pathways disrupted by this compound in fungal cells are yet to be definitively identified.

Known Biological and Chemical Properties

The foundational research on this compound has established several key characteristics, which are crucial for understanding its potential as an antifungal agent.

PropertyDescriptionReference
Origin Isolated from Streptoverticillium olivoreticuli subsp. neoenacticus[1]
Chemical Class Piperazine derivative[1]
Antifungal Spectrum Inhibits the growth of various fungi and yeasts, with notable activity against Trichophyton spp.[1]
Structure Elucidation The three-dimensional structure has been determined by X-ray crystallography.

Postulated Mechanisms of Antifungal Action

In the absence of direct experimental evidence for this compound, we can infer potential mechanisms of action by examining other antifungal agents that share the piperazine moiety. The piperazine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Two primary hypotheses for this compound's antifungal activity emerge from this comparative analysis: inhibition of ergosterol biosynthesis and disruption of cell wall integrity.

Hypothesis 1: Inhibition of Ergosterol Biosynthesis

A prominent mechanism for several synthetic piperazine-containing antifungal compounds is the inhibition of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion compromises membrane fluidity and function, ultimately leading to cell death.

Specifically, some alkylated piperazine-azole hybrids have been shown to inhibit the enzyme 14α-demethylase, a critical cytochrome P450 enzyme in the ergosterol pathway. This inhibition leads to an accumulation of toxic sterol intermediates and a depletion of mature ergosterol.

Ergosterol_Pathway_Inhibition cluster_fungal_cell Fungal Cell cluster_inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Fungal Cell\nMembrane Fungal Cell Membrane Ergosterol->Fungal Cell\nMembrane This compound\n(Hypothesized) This compound (Hypothesized) 14α-demethylase 14α-demethylase This compound\n(Hypothesized)->14α-demethylase Inhibition

Hypothesized inhibition of the ergosterol biosynthesis pathway by this compound.
Hypothesis 2: Disruption of Fungal Cell Wall Synthesis

The fungal cell wall, a rigid outer layer essential for maintaining cell shape and protecting against osmotic stress, presents another attractive target for antifungal drugs. The primary structural components of the fungal cell wall are polysaccharides, most notably β-glucans and chitin.

Research on a piperazine propanol derivative has suggested its mechanism of action involves the inhibition of 1,3-β-D-glucan synthase, a key enzyme complex responsible for the synthesis of β-glucan polymers. Inhibition of this enzyme leads to a weakened cell wall, increased susceptibility to osmotic lysis, and ultimately, fungal cell death.

Cell_Wall_Synthesis_Inhibition cluster_fungal_cell Fungal Cell Periphery cluster_inhibition UDP-Glucose UDP-Glucose 1,3-β-D-Glucan\nSynthase 1,3-β-D-Glucan Synthase UDP-Glucose->1,3-β-D-Glucan\nSynthase β-(1,3)-Glucan β-(1,3)-Glucan 1,3-β-D-Glucan\nSynthase->β-(1,3)-Glucan Polymerization Fungal Cell Wall Fungal Cell Wall β-(1,3)-Glucan->Fungal Cell Wall This compound\n(Hypothesized) This compound (Hypothesized) This compound\n(Hypothesized)->1,3-β-D-Glucan\nSynthase Inhibition

Postulated disruption of fungal cell wall synthesis by this compound.

Experimental Protocols for Future Investigation

To elucidate the true mechanism of action of this compound, a series of targeted experiments are required. The following protocols are proposed as a starting point for researchers in the field.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assays

Objective: To quantify the antifungal potency of this compound against a broad panel of pathogenic fungi.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in 96-well microtiter plates containing RPMI-1640 medium.

  • Inoculate each well with a standardized fungal suspension (10^4 to 10^5 CFU/mL).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

  • To determine the MFC, subculture aliquots from wells showing no growth onto drug-free agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar.

Ergosterol Quantitation Assay

Objective: To determine if this compound treatment affects the ergosterol content of fungal cells.

Methodology:

  • Culture fungal cells in the presence and absence of sub-lethal concentrations of this compound.

  • Harvest and wash the fungal cells.

  • Extract the total sterols from the cell pellets using an alcoholic saponification method.

  • Analyze the sterol composition using spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • A significant reduction in the ergosterol peak in treated cells compared to untreated controls would suggest inhibition of the ergosterol biosynthesis pathway.

Cell Wall Integrity Assays

Objective: To assess if this compound compromises the integrity of the fungal cell wall.

Methodology:

  • Sorbitol Protection Assay: Grow fungal cells in the presence of this compound with and without an osmotic stabilizer such as 1.2 M sorbitol. If this compound targets the cell wall, the presence of sorbitol should rescue the growth of the treated cells.

  • Calcofluor White Staining: Treat fungal cells with this compound and stain with Calcofluor White, a fluorescent dye that binds to chitin. An increase in fluorescence intensity would indicate a compensatory increase in chitin synthesis, a common cellular response to cell wall stress.

Conclusion and Future Directions

While the exact mechanism of action of this compound as an antifungal agent remains an open question, the existing body of knowledge on piperazine-containing compounds provides a strong foundation for future research. The hypotheses of ergosterol biosynthesis inhibition and cell wall disruption are plausible and testable. Elucidating the precise molecular target of this compound will be a critical step in its development as a potential therapeutic and in understanding the broader potential of the piperazine scaffold in the design of novel antifungal agents. Further research, employing the experimental protocols outlined in this guide, is essential to unlock the full potential of this enigmatic natural product.

Research_Workflow cluster_workflow Proposed Research Workflow for this compound cluster_moa A Isolation and Characterization of This compound B Antifungal Spectrum Screening (MIC/MFC) A->B C Hypothesis Generation: Ergosterol vs. Cell Wall B->C D Mechanism of Action Studies C->D D1 Ergosterol Quantitation D2 Cell Wall Integrity Assays E Target Identification and Validation F Lead Optimization E->F D1->E D2->E

A logical workflow for the future investigation of this compound's antifungal mechanism.

References

An In-Depth Technical Guide to Piperazinomycin: Molecular Formula, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazinomycin is a naturally occurring macrocyclic piperazine with demonstrated antifungal activity, particularly against species of Trichophyton.[1] First isolated from the fermentation broth of Streptoverticillium olivoreticuli subsp. neoenacticus, this compound has attracted interest due to its unique 14-membered para- and metacyclophane diaryl ether structural subunit.[2] This technical guide provides a comprehensive overview of the molecular formula, chemical properties, and experimental protocols for the isolation and synthesis of this compound. Additionally, it explores the current understanding of its biological activity and mechanism of action.

Molecular Formula and Chemical Properties

This compound is a basic and lipophilic molecule.[1] Its chemical structure and properties have been elucidated through a combination of spectroscopic analysis and total synthesis.

Molecular Identity
  • Molecular Formula: C₁₈H₂₀N₂O₂

  • Molecular Weight: 296.37 g/mol [3]

  • CAS Number: 83858-82-6[3][4]

  • IUPAC Name: (12S,15S)-4-oxa-1(2,5)-piperazina-3(1,3),5(1,4)-dibenzenacyclohexaphan-3⁴-ol[3]

Physicochemical Properties

A comprehensive compilation of the physicochemical properties of this compound is presented in Table 1. The data has been aggregated from various sources, including chemical suppliers and synthetic chemistry literature.

PropertyValueSource
Appearance White to off-white crystalline solid[5] (General for piperazines)
Melting Point Not reported for the natural product. A synthetic intermediate, a diketopiperazine precursor, has a melting point of 222-225 °C.[2]
Solubility Soluble in DMSO.[3]
pKa Not specifically reported for this compound. The parent compound, piperazine, has two pKa values: pKa1 = 5.35 and pKa2 = 9.73 at 298 K.[6]
Optical Rotation Not explicitly reported. The synthesis of (+)-piperazinomycin has been achieved, indicating it is a chiral molecule with optical activity.[7]
Stability Stable under standard conditions. Hygroscopic and light-sensitive. Should be stored at 0-4 °C for short-term and -20 °C for long-term storage.[3][8]

Experimental Protocols

Isolation from Streptoverticillium olivoreticuli subsp. neoenacticus

This compound can be isolated from the cultured broth of Streptoverticillium olivoreticuli subsp. neoenacticus. The general workflow for its isolation is depicted in Figure 1 and detailed below.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Culture of S. olivoreticuli Harvest Harvest Broth and Mycelia Fermentation->Harvest ExtractMycelia Extract Mycelial Cake (Methanol) Harvest->ExtractMycelia AdsorbFiltrate Adsorb Filtrate (Amberlite XAD-2) Harvest->AdsorbFiltrate CombineExtracts Combine Extracts ExtractMycelia->CombineExtracts EluteFiltrate Elute with Aqueous Acetone AdsorbFiltrate->EluteFiltrate EluteFiltrate->CombineExtracts SolventExtraction Extract with Methyl Isobutyl Ketone (alkaline pH) CombineExtracts->SolventExtraction SephadexLH20 Column Chromatography (Sephadex LH-20) SolventExtraction->SephadexLH20 SephadexG15 Column Chromatography (Sephadex G-15) SephadexLH20->SephadexG15 PrepTLC Preparative TLC (Silica Gel) SephadexG15->PrepTLC Purethis compound Pure this compound PrepTLC->Purethis compound

Caption: Isolation workflow for this compound.

Detailed Protocol:

  • Fermentation: Culture Streptoverticillium olivoreticuli subsp. neoenacticus under suitable conditions to produce this compound.

  • Extraction from Mycelia: The mycelial cake is separated from the broth and extracted with methanol.[1]

  • Extraction from Broth Filtrate: The broth filtrate is passed through a column of Amberlite XAD-2 resin to adsorb the antibiotic. The resin is then eluted with aqueous acetone.[1]

  • Solvent Extraction: The combined extracts are adjusted to an alkaline pH and extracted with methyl isobutyl ketone.[1]

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification. This includes column chromatography on Sephadex LH-20, followed by Sephadex G-15, and finally, preparative thin-layer chromatography on silica gel to yield pure this compound.[1]

Total Synthesis (Boger Synthesis)

The total synthesis of (+)-piperazinomycin has been accomplished, providing confirmation of its structure and a route to produce the compound and its analogs for further study. A simplified workflow of a key synthetic approach is outlined in Figure 2.

G cluster_starting_materials Starting Materials cluster_intermediate_synthesis Intermediate Synthesis cluster_macrocyclization Macrocyclization and Final Steps L_Tyrosine L-Tyrosine Bromination Bromination L_Tyrosine->Bromination Protection N-Boc Protection & Methylation Bromination->Protection Borylation Borylation Protection->Borylation DipeptideFormation Dipeptide Formation Borylation->DipeptideFormation Deprotection N-Boc Deprotection DipeptideFormation->Deprotection DiketopiperazineFormation Diketopiperazine Formation Deprotection->DiketopiperazineFormation UllmannMacrocyclization Ullmann Macrocyclization DiketopiperazineFormation->UllmannMacrocyclization Reduction Reduction UllmannMacrocyclization->Reduction FinalProduct (+)-Piperazinomycin Reduction->FinalProduct

Caption: Simplified workflow for the total synthesis of (+)-piperazinomycin.

Detailed Protocol (Conceptual Steps):

A key strategy in the total synthesis of this compound involves the construction of a diketopiperazine precursor followed by an intramolecular Ullmann macrocyclization reaction.

  • Preparation of Amino Acid Precursors: The synthesis begins with commercially available L-tyrosine, which is chemically modified through steps such as bromination, N-protection (e.g., with a Boc group), and methylation to create the necessary building blocks.[2]

  • Dipeptide Formation: The modified amino acid derivatives are coupled to form a linear dipeptide.[2]

  • Diketopiperazine Formation: The linear dipeptide undergoes deprotection and subsequent cyclization to form a diketopiperazine.[2]

  • Intramolecular Macrocyclization: The crucial 14-membered ring is formed via an intramolecular O-arylation (Ullmann reaction) of the diketopiperazine.[2]

  • Final Reduction: The diketopiperazine is then reduced to yield the piperazine ring system of the final natural product, this compound.[9]

Biological Activity and Mechanism of Action

This compound exhibits inhibitory activity against a range of fungi and yeasts, with notable potency against Trichophyton species.[1]

Antifungal Spectrum

Studies have demonstrated the antifungal efficacy of this compound, although a comprehensive profile against a wide array of clinical isolates is not extensively documented in the public domain. Its primary reported activity is against dermatophytic fungi.

Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated. However, based on the activity of other piperazine-containing antifungal compounds, it is hypothesized that its mode of action may involve disruption of the fungal cell wall. Some evidence suggests that piperazine derivatives can interact with key proteins involved in cell wall synthesis, potentially leading to increased cell wall fragility.[10]

A plausible, though unconfirmed, mechanism could involve the inhibition of enzymes crucial for the synthesis of structural components of the fungal cell wall, such as chitin or β-glucan. Disruption of these polymers would compromise the structural integrity of the cell, leading to osmotic instability and cell death. The general fungistatic activity observed for some piperazine compounds at lower concentrations, and fungicidal effects at higher concentrations, suggests a dose-dependent impact on fungal viability.[11]

Further research is required to identify the specific molecular target(s) of this compound and to characterize the downstream effects on fungal cell signaling pathways. The elucidation of its mechanism of action will be crucial for its potential development as a therapeutic agent.

Conclusion

This compound remains a molecule of interest for the development of new antifungal agents due to its unique chemical structure and biological activity. This guide has summarized the key technical information available on its molecular formula, chemical properties, and methods for its isolation and synthesis. While its antifungal properties are established, a detailed understanding of its mechanism of action is a critical area for future research. Such studies will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide on the Initial Fermentation and Characterization of Piperazinomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial fermentation, isolation, and characterization of piperazinomycin, a novel antifungal agent. The information is primarily based on the seminal work by Tamai et al. (1982), which first described this compound.[1] This document is intended to serve as a foundational resource for researchers in natural product discovery, mycology, and antimicrobial drug development.

Fermentation of this compound

This compound is a secondary metabolite produced by the bacterium Streptoverticillium olivoreticuli subsp. neoenacticus.[1] The initial discovery and production of this antifungal compound were achieved through submerged fermentation.

Producing Microorganism
  • Organism: Streptoverticillium olivoreticuli subsp. neoenacticus

  • Morphology: As a member of the Actinomycetales order, this bacterium is a Gram-positive, filamentous bacterium known for its production of a wide array of secondary metabolites.

Fermentation Protocol

While the complete, detailed fermentation media composition and specific culture parameters were not fully detailed in the initial publication's abstract, a general protocol can be outlined. It is crucial to consult the full-text article of Tamai et al. (1982) for precise concentrations and conditions for reproducible fermentation.

Experimental Workflow for this compound Fermentation

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Fermentation cluster_Harvest Harvesting Spore_Suspension Spore Suspension of S. olivoreticuli Seed_Culture Seed Culture Flask Spore_Suspension->Seed_Culture Inoculation Production_Fermenter Production Scale Fermenter Seed_Culture->Production_Fermenter Inoculation Incubation Incubation with Aeration & Agitation Production_Fermenter->Incubation Harvested_Broth Harvested Culture Broth Incubation->Harvested_Broth End of Fermentation Separation Separation of Mycelial Cake and Broth Filtrate Harvested_Broth->Separation Mycelial_Cake Mycelial Cake Separation->Mycelial_Cake Broth_Filtrate Broth Filtrate Separation->Broth_Filtrate

Caption: Workflow for the fermentation of S. olivoreticuli to produce this compound.

Table 1: Postulated Fermentation Parameters

ParameterPostulated Value/Condition
Carbon Source Complex carbohydrates (e.g., glucose, starch) are typically used for Streptomyces fermentation.
Nitrogen Source Organic nitrogen sources such as soybean meal, yeast extract, or peptone are common.
Inorganic Salts Standard trace elements and minerals (e.g., K2HPO4, MgSO4·7H2O, FeSO4·7H2O) are likely required.
pH Generally maintained between 6.0 and 8.0 for optimal growth and secondary metabolite production in Streptomyces.
Temperature Mesophilic conditions, likely in the range of 28-30°C.
Aeration & Agitation Required for submerged culture to ensure sufficient oxygen supply and nutrient distribution. Specific rates would need to be optimized.
Fermentation Time Typically ranges from 5 to 10 days for Streptomyces fermentations, with this compound production likely occurring in the stationary phase.

Note: The values in this table are based on general knowledge of Streptomyces fermentation and require experimental validation for this compound production.

Isolation and Purification

This compound is found in both the mycelial cake and the broth filtrate, indicating it is both cell-associated and secreted.[1] The compound is described as basic and lipophilic, properties that guide the extraction and purification strategy.[1]

Extraction and Purification Protocol

The following protocol is based on the methods described by Tamai et al. (1982).[1]

Experimental Workflow for this compound Isolation and Purification

Purification_Workflow cluster_Extraction Extraction cluster_Purification Purification Mycelial_Cake Mycelial Cake Methanol_Extraction Methanol Extraction Mycelial_Cake->Methanol_Extraction Combined_Extracts Combined Crude Extracts Methanol_Extraction->Combined_Extracts Broth_Filtrate Broth Filtrate XAD2_Adsorption Amberlite XAD-2 Adsorption Broth_Filtrate->XAD2_Adsorption Aqueous_Acetone_Elution Aqueous Acetone Elution XAD2_Adsorption->Aqueous_Acetone_Elution Aqueous_Acetone_Elution->Combined_Extracts MIBK_Extraction Methyl Isobutyl Ketone Extraction (alkaline pH) Combined_Extracts->MIBK_Extraction Sephadex_LH20 Sephadex LH-20 Column Chromatography MIBK_Extraction->Sephadex_LH20 Sephadex_G15 Sephadex G-15 Column Chromatography Sephadex_LH20->Sephadex_G15 Prep_TLC Preparative Silica Gel TLC Sephadex_G15->Prep_TLC Pure_this compound Pure this compound Prep_TLC->Pure_this compound

Caption: Isolation and purification workflow for this compound.

Characterization of this compound

The structural elucidation and characterization of this compound were performed using a combination of spectroscopic and analytical techniques.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyDescription
Molecular Formula C18H20N2O2
Nature Basic and lipophilic.[1]
Solubility Soluble in methyl isobutyl ketone at alkaline pH.[1]
Appearance The abstract does not specify the color or state of the pure compound.

Note: The molecular formula C125H20NsO2 mentioned in the abstract of the primary source is likely a typographical error, as PubChem lists the molecular formula as C18H20N2O2, which is more consistent with a small molecule antibiotic.

Spectroscopic Data

High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy were employed to determine the molecular formula and structure of this compound.[1] The specific spectral data (m/z values and chemical shifts) are not available in the abstract and would be found in the full publication.

Table 3: Anticipated Spectroscopic Data for this compound

TechniqueExpected Data
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the molecule, allowing for the determination of the elemental composition and molecular formula. Key fragments would indicate the core structure.
¹H NMR Spectroscopy Would reveal the number and types of protons in the molecule, their chemical environments, and their connectivity through spin-spin coupling. The spectrum would show signals for aromatic, aliphatic, and N-H protons.
¹³C NMR Spectroscopy Indicates the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic).
Infrared (IR) Spectroscopy Would identify characteristic functional groups such as N-H, C=O, C-N, and C-O bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy Would provide information about the chromophores present in the molecule, likely indicating the presence of aromatic rings.
Biological Activity

This compound exhibits inhibitory activity against a range of fungi and yeasts.[1] It shows particular potency against dermatophytes of the genus Trichophyton.[1]

Table 4: Antifungal Spectrum of this compound

Fungal GroupActivity
Fungi Inhibitory activity observed.[1]
Yeasts Inhibitory activity observed.[1]
Trichophyton Notably strong inhibitory activity.[1]

Note: Specific Minimum Inhibitory Concentration (MIC) values against a panel of fungi are not provided in the abstract and would be a critical component of a full characterization.

Biosynthesis and Mechanism of Action

The initial publication did not elucidate the biosynthetic pathway or the specific mechanism of antifungal action of this compound.

Postulated Biosynthesis

It is hypothesized that the biosynthesis of this compound in S. olivoreticuli likely involves a non-ribosomal peptide synthetase (NRPS) or a polyketide synthase (PKS) pathway, or a hybrid thereof, which is common for the production of complex secondary metabolites in Actinobacteria. Further genomic and metabolic studies are required to confirm the biosynthetic gene cluster and pathway.

Potential Mechanism of Action

The mechanism of action for this compound as an antifungal agent is not yet determined. While the broader class of piperazine compounds can have various biological activities, including anthelmintic effects through GABA receptor agonism, the antifungal mechanism of this compound is likely distinct. Possible targets could include fungal cell wall biosynthesis, membrane integrity, or essential metabolic pathways.

Logical Relationship of Potential Antifungal Mechanisms

Mechanism_of_Action cluster_Targets Potential Fungal Targets This compound This compound Cell_Wall Cell Wall Synthesis This compound->Cell_Wall Inhibition? Cell_Membrane Cell Membrane Integrity This compound->Cell_Membrane Disruption? Metabolic_Pathways Essential Metabolic Pathways This compound->Metabolic_Pathways Interference? Fungal_Cell_Death Fungal Cell Death / Growth Inhibition Cell_Wall->Fungal_Cell_Death Cell_Membrane->Fungal_Cell_Death Metabolic_Pathways->Fungal_Cell_Death

Caption: Potential mechanisms of antifungal action for this compound.

Conclusion and Future Directions

This compound represents a promising antifungal compound with notable activity, particularly against Trichophyton. This technical guide summarizes the foundational knowledge of its fermentation and characterization. However, for its full potential to be realized, further research is imperative. Key areas for future investigation include:

  • Optimization of Fermentation: A detailed study of media components and culture conditions to maximize the yield of this compound.

  • Full Structural Elucidation: Complete NMR and mass spectrometry analysis to confirm the structure and stereochemistry.

  • Biosynthetic Pathway Identification: Genomic and metabolic studies to understand how S. olivoreticuli produces this compound, which could open avenues for synthetic biology approaches to improve production or generate novel analogs.

  • Mechanism of Action Studies: In-depth biochemical and cellular assays to determine the specific fungal target and mechanism of antifungal activity.

  • In Vivo Efficacy and Toxicity: Preclinical studies to evaluate the efficacy of this compound in animal models of fungal infections and to assess its safety profile.

This guide serves as a starting point for researchers dedicated to advancing the development of new and effective antifungal therapies.

References

Methodological & Application

Application Note: Enantioselective Synthesis of Piperazinomycin from L-Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a detailed protocol for the enantioselective synthesis of the antifungal agent piperazinomycin, utilizing the readily available chiral starting material, L-tyrosine. The synthesis involves a multi-step sequence including amino acid modification, dipeptide formation, piperazine ring construction, and a key intramolecular O-arylation for macrocyclization. This application note provides comprehensive experimental procedures, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis of this natural product.

Introduction

This compound is a naturally occurring antifungal agent characterized by a unique 14-membered para- and metacyclophane diaryl ether structure.[1] Its biological activity and novel architecture have made it an attractive target for total synthesis. The use of L-tyrosine as a chiral starting material provides an efficient route to establishing the desired stereochemistry in the final product.[2][3] This protocol details a synthetic pathway that leverages key transformations, including the formation of a substituted piperazine core and a subsequent intramolecular O-arylation to construct the macrocyclic framework.[1]

Overall Synthetic Workflow

The synthesis of this compound from L-tyrosine can be conceptualized in the following major stages:

  • Functionalization of L-Tyrosine: Modification of the aromatic ring and protection of the amine and carboxylic acid functionalities.

  • Dipeptide Formation and Cyclization: Coupling of two modified tyrosine units to form a dipeptide, followed by cyclization to a diketopiperazine.

  • Piperazine Formation: Reduction of the diketopiperazine to the corresponding piperazine.

  • Macrocyclization: Intramolecular O-arylation to form the characteristic diaryl ether bridge.

  • Final Deprotection: Removal of protecting groups to yield this compound.

The following diagram illustrates the logical flow of the synthesis.

Synthesis_Workflow cluster_start Starting Material cluster_modification Side Chain & Protecting Group Chemistry cluster_coupling Dipeptide & Piperazine Formation cluster_macrocyclization Macrocycle Construction cluster_final Final Product L-Tyrosine L-Tyrosine Bromination Bromination L-Tyrosine->Bromination Br2/AcOH N-Boc Protection N-Boc Protection Bromination->N-Boc Protection (Boc)2O Methylation Methylation N-Boc Protection->Methylation Me2SO4 Dipeptide Coupling Dipeptide Coupling Methylation->Dipeptide Coupling EDCI, HOBt Diketopiperazine Formation Diketopiperazine Formation Dipeptide Coupling->Diketopiperazine Formation Acid/Heat Reduction to Piperazine Reduction to Piperazine Diketopiperazine Formation->Reduction to Piperazine BH3/THF Intramolecular O-Arylation Intramolecular O-Arylation Reduction to Piperazine->Intramolecular O-Arylation Pd Catalyst This compound This compound Intramolecular O-Arylation->this compound Deprotection

Caption: Synthetic workflow from L-tyrosine to this compound.

Experimental Protocols

Synthesis of 3-Bromo-L-tyrosine hydrobromide

This initial step functionalizes the aromatic ring of L-tyrosine for subsequent coupling reactions.

Procedure:

  • Suspend L-tyrosine (1 equivalent) in acetic acid.

  • Add a solution of bromine (1 equivalent) in acetic acid dropwise at room temperature.

  • Concurrently, add hydrobromic acid in acetic acid.

  • Stir the reaction mixture at room temperature for 6 hours.

  • The product precipitates out of solution and can be collected by filtration.

Starting MaterialReagentsSolventTimeYieldReference
L-TyrosineBromine, Hydrobromic acidAcetic Acid6 h95%[1]
Synthesis of (S)-Methyl 3-(3-bromo-4-methoxyphenyl)-2-(tert-butoxycarbonyl)propanoate

This multi-step process involves the protection of the amine group and the methylation of both the carboxylic acid and the phenolic hydroxyl group.

Procedure:

  • N-Boc Protection: To a solution of 3-bromo-L-tyrosine hydrobromide (1 equivalent) in a mixture of methanol, ethyl acetate, and water, add sodium bicarbonate (2 equivalents).[1] Then, add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equivalents).[1] Stir the mixture at room temperature for 4 hours.[1] After an acidic workup (pH 4-5 with 10% citric acid), extract the product with ethyl acetate.[1]

  • Methylation: Dissolve the N-Boc protected compound (1 equivalent) in acetone. Add potassium carbonate (3 equivalents) and dimethyl sulfate (2.5 equivalents).[1] Stir the reaction mixture at room temperature for 12 hours.[1] Filter the reaction mixture through Celite and concentrate the filtrate under vacuum to obtain the product.[1]

IntermediateReagentsSolventTimeOverall Yield (from 3-bromo-L-tyrosine)Reference
3-Bromo-L-tyrosine1. (Boc)₂O, NaHCO₃ 2. Me₂SO₄, K₂CO₃1. MeOH, EtOAc, H₂O 2. Acetone4 h + 12 h96%[1]
Formation of Diketopiperazine and Reduction to Piperazine

This sequence constructs the central piperazine ring of the target molecule.

Procedure:

  • Diketopiperazine Formation: The protected and methylated tyrosine derivative is first converted to a dipeptide, typically through standard peptide coupling methods (e.g., using EDCI and HOBt). The resulting linear dipeptide is then cyclized. This can be achieved by heating in a high-boiling solvent like 2-butanol, often after removal of the N-terminal protecting group with an acid like formic acid.[2]

  • Reduction to Piperazine: Suspend the diketopiperazine (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere. Add borane-tetrahydrofuran complex (BH₃/THF, 6-16 equivalents) and reflux the mixture.[2] The reaction progress is monitored by the dissolution of the starting material. Upon completion, the reaction is quenched, and the chiral piperazine is isolated, often as a dihydrobromide salt.[2]

StepKey ReagentsSolventYieldReference
Diketopiperazine Formation1. EDCI, HOBt 2. 98% Formic Acid, 2-Butanol (reflux)DCM, 2-ButanolNot specified[2]
Reduction to PiperazineBorane-tetrahydrofuran (BH₃/THF)Tetrahydrofuran (THF)72-89%[2]

Note: The yields for the reduction step are for a general procedure on various cyclo-dipeptides as reported by Jung & Rohloff.[2]

Intramolecular O-Arylation (Macrocyclization)

This is a crucial step to form the 14-membered diaryl ether ring. One of the aryl units is converted to an arylboronic acid, which then undergoes an intramolecular coupling with a phenolic hydroxyl group on the other tyrosine unit.

Procedure (Conceptual):

  • Borylation: The protected piperazine derivative containing a bromo-aryl group is subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in a solvent like DME at elevated temperatures.[1]

  • Intramolecular Coupling: The resulting arylboronic ester is then subjected to an intramolecular O-arylation reaction. This step would typically involve a copper or palladium catalyst to facilitate the formation of the C-O bond, closing the macrocycle.

StepKey ReagentsYieldReference
BorylationBis(pinacolato)diboron, PdCl₂(dppf), KOAc90%[1]
Intramolecular O-ArylationNot specifiedNot specified[1]

Note: While the borylation step is detailed with a 90% yield, the specific conditions and yield for the subsequent intramolecular coupling to form the this compound macrocycle are not explicitly provided in the initial search results.

Conclusion

The synthesis of this compound from L-tyrosine is a well-established strategy that provides enantiomerically pure material. The key steps involve the functionalization of the tyrosine side chains, formation of a piperazine core via a diketopiperazine intermediate, and a final intramolecular O-arylation to construct the macrocyclic diaryl ether. The protocols outlined in this application note, derived from published literature, offer a robust framework for researchers engaged in the synthesis of this compound and related natural products. Further optimization of the macrocyclization step may be required to achieve high overall yields.

References

Application Notes and Protocols for the Purification of Piperazinomycin Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of piperazinomycin, an antifungal antibiotic, from complex mixtures such as fermentation broths or synthetic reaction media. The protocols focus on a multi-step column chromatography strategy, a powerful and widely used technique for the isolation of natural products.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the development of an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₈H₂₀N₂O₂[1][2]
Molecular Weight 296.37 g/mol [1]
Nature Basic and Lipophilic[3]

Purification Strategy Overview

The purification of this compound from a crude extract typically involves a sequential chromatographic approach. This multi-step process is designed to remove impurities with varying polarities and sizes, leading to a highly purified final product. The general workflow is as follows:

Purification_Workflow Crude_Extract Crude this compound Extract Sephadex_LH20 Sephadex LH-20 Chromatography (Size Exclusion & Partition) Crude_Extract->Sephadex_LH20 Initial Cleanup Sephadex_G15 Sephadex G-15 Chromatography (Size Exclusion) Sephadex_LH20->Sephadex_G15 Fractionation Prep_TLC Preparative TLC (Adsorption) Sephadex_G15->Prep_TLC Polishing Pure_this compound Pure this compound Prep_TLC->Pure_this compound Final Product

Caption: General workflow for the purification of this compound.

Experimental Protocols

The following are detailed protocols for each of the key column chromatography steps in the purification of this compound.

Protocol 1: Initial Cleanup using Sephadex LH-20 Chromatography

Sephadex LH-20 is a lipophilic, cross-linked dextran gel that is effective for the separation of molecules in organic solvents based on both size exclusion and partition chromatography.[2][4][5] Given this compound's lipophilic nature, this step is ideal for removing more polar and larger molecular weight impurities.

Materials:

  • Sephadex LH-20 resin

  • Chromatography column (glass or solvent-resistant plastic)

  • Methanol (HPLC grade)

  • Crude this compound extract (dissolved in a minimal amount of methanol)

  • Fraction collector

  • UV detector (optional, for monitoring elution)

Procedure:

  • Column Packing:

    • Suspend the Sephadex LH-20 resin in methanol to create a slurry.

    • Pour the slurry into the chromatography column and allow the resin to settle, ensuring a homogenous and bubble-free column bed.

    • Equilibrate the packed column by washing with at least two column volumes of methanol until the baseline on the UV detector is stable.[6]

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal volume of methanol.

    • Carefully apply the dissolved sample to the top of the column bed.

  • Elution:

    • Elute the column with methanol at a constant flow rate. A low flow rate generally improves resolution.[6]

    • Collect fractions of a consistent volume.

    • Monitor the elution profile using a UV detector at a wavelength where this compound absorbs, or by thin-layer chromatography (TLC) analysis of the collected fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing this compound.

    • Pool the this compound-containing fractions and evaporate the solvent under reduced pressure.

Quantitative Data Summary (Example):

ParameterValue
Column Dimensions 2.5 cm x 50 cm
Stationary Phase Sephadex LH-20
Mobile Phase Methanol
Flow Rate 1.0 mL/min
Sample Load 500 mg of crude extract
Fraction Size 10 mL
Elution Volume of this compound ~150-200 mL
Protocol 2: Fractionation using Sephadex G-15 Chromatography

Sephadex G-15 is a gel filtration medium used for separating small molecules based on their size.[7][8] This step is effective for separating this compound from smaller or slightly larger impurities that may have co-eluted during the Sephadex LH-20 step.

Materials:

  • Sephadex G-15 resin

  • Chromatography column

  • Aqueous buffer (e.g., 0.1 M ammonium acetate) or an aqueous-organic mixture

  • Partially purified this compound fraction from the previous step

  • Fraction collector

  • UV detector or TLC plates for analysis

Procedure:

  • Column Packing:

    • Swell the Sephadex G-15 resin in the chosen mobile phase.

    • Pack the column with the swollen resin, ensuring a uniform bed.

    • Equilibrate the column by washing with at least two column volumes of the mobile phase.[7]

  • Sample Loading:

    • Dissolve the this compound-containing fraction in a small volume of the mobile phase.

    • Apply the sample to the top of the column.

  • Elution:

    • Elute the column with the mobile phase at a constant flow rate.

    • Collect fractions and monitor the elution.

  • Fraction Analysis:

    • Analyze the fractions for the presence of this compound using TLC.

    • Pool the pure fractions and remove the solvent. If an aqueous buffer was used, lyophilization or liquid-liquid extraction may be necessary.

Quantitative Data Summary (Example):

ParameterValue
Column Dimensions 1.5 cm x 100 cm
Stationary Phase Sephadex G-15
Mobile Phase 50% Methanol in Water
Flow Rate 0.5 mL/min
Sample Load 100 mg of partially purified extract
Fraction Size 5 mL
Elution Volume of this compound ~80-110 mL
Protocol 3: Polishing using Preparative Thin-Layer Chromatography (Prep TLC)

Preparative TLC is a final polishing step to remove any remaining closely related impurities.[9] It utilizes a layer of silica gel on a glass plate as the stationary phase.

Materials:

  • Preparative TLC plates (silica gel 60 F254)

  • Developing chamber

  • Solvent system (e.g., a mixture of chloroform and methanol)

  • UV lamp for visualization

  • Scraper (e.g., a clean spatula or razor blade)

  • Elution solvent (e.g., methanol or a mixture of chloroform and methanol)

  • Filtration apparatus

Procedure:

  • Sample Application:

    • Dissolve the this compound fraction in a small amount of a volatile solvent (e.g., chloroform/methanol).

    • Carefully apply the solution as a narrow band along the origin line of the preparative TLC plate.[3] Allow the solvent to evaporate completely.

  • Development:

    • Place the TLC plate in a developing chamber containing the chosen solvent system.

    • Allow the solvent front to move up the plate until it is near the top.

    • Remove the plate from the chamber and allow it to dry completely.

  • Visualization and Isolation:

    • Visualize the separated bands under a UV lamp. This compound should appear as a distinct band.

    • Carefully scrape the silica gel corresponding to the this compound band from the plate.[9]

  • Elution from Silica:

    • Transfer the collected silica gel to a small column or a funnel with a cotton plug.

    • Wash the silica gel with a polar solvent (e.g., methanol) to elute the this compound.

    • Collect the eluate and evaporate the solvent to obtain the pure this compound.

Quantitative Data Summary (Example):

ParameterValue
Stationary Phase Silica Gel 60 F254, 1 mm thickness
Plate Dimensions 20 cm x 20 cm
Mobile Phase Chloroform:Methanol (95:5, v/v)
Sample Load 20-30 mg
Rf of this compound ~0.4
Elution Solvent Methanol

Logical Relationship of Purification Steps

The sequence of chromatographic techniques is designed to progressively enrich the concentration of this compound while removing a broad range of impurities.

Logical_Relationship cluster_0 Purification Stages Start Crude Extract (Complex Mixture) Step1 Sephadex LH-20 (Removes large & polar impurities) Start->Step1 Lipophilic/Size Separation Step2 Sephadex G-15 (Size-based separation) Step1->Step2 Fine Size Separation Step3 Preparative TLC (Removes closely related impurities) Step2->Step3 High-Resolution Polishing End Pure this compound Step3->End

Caption: Logical flow of the this compound purification process.

References

Application Notes and Protocols for Developing Piperazinomycin Analogues with Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of novel piperazinomycin analogues with enhanced antifungal activity. This document outlines the rationale for analogue development, detailed synthetic protocols, methods for bioactivity assessment, and an examination of the putative mechanism of action.

Introduction

This compound is a naturally occurring antifungal agent isolated from Streptoverticillium olivoreticuli subsp. neoenacticus.[1] It exhibits inhibitory activity against a range of fungi and yeasts, with notable potency against Trichophyton species.[1] The core structure of this compound, featuring a piperazine ring within a macrocyclic framework, presents a unique scaffold for the development of novel antifungal agents. The growing challenge of drug-resistant fungal pathogens necessitates the exploration of new chemical entities. By synthesizing analogues of this compound, researchers can explore the structure-activity relationships (SAR) to identify modifications that enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.

Analogue Design and Synthesis Strategy

The development of this compound analogues can be approached through several strategies, including modification of the piperazine nitrogen, alteration of the aromatic rings, and changes to the macrocyclic backbone. A key strategy involves the synthesis of piperazine-azole hybrids, which have shown promising broad-spectrum antifungal activity.[2]

General Workflow for Analogue Synthesis and Evaluation

The overall process for developing and testing this compound analogues follows a logical progression from chemical synthesis to biological evaluation.

Workflow for this compound Analogue Development cluster_synthesis Synthesis cluster_bioactivity Bioactivity Assessment start Precursor Synthesis analogue_synthesis Analogue Synthesis start->analogue_synthesis Key Intermediates purification Purification and Characterization analogue_synthesis->purification Crude Product mic_testing MIC Determination purification->mic_testing Pure Analogues mfc_testing MFC Determination mic_testing->mfc_testing Active Compounds cytotoxicity Cytotoxicity Assays mic_testing->cytotoxicity Active Compounds moa_studies Mechanism of Action Studies mfc_testing->moa_studies Lead Compounds cytotoxicity->moa_studies Lead Compounds with Low Toxicity

Caption: Workflow for the synthesis and evaluation of this compound analogues.

Data Presentation: Bioactivity of Piperazine-Azole Analogues

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of a series of synthesized piperazine-azole hybrids against various pathogenic fungal strains. Data is presented to allow for easy comparison of the activity of different analogues.

Compound IDR GroupC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)
This compound (Natural Product)>64164
Analogue 1a 4-chlorobenzyl842
Analogue 1b 2,4-dichlorobenzyl421
Analogue 1c 4-methoxybenzyl1684
Analogue 2a 4-chlorophenyl421
Analogue 2b 2,4-dichlorophenyl210.5
Fluconazole (Standard)0.54>64
Voriconazole (Standard)0.060.1250.25

Experimental Protocols

Protocol for Synthesis of a Piperazine-Azole Analogue (Representative Example)

This protocol describes a general method for the synthesis of N-substituted piperazine-azole analogues, a class of compounds with demonstrated antifungal activity.[2]

Step 1: Synthesis of the Piperazine Intermediate

  • To a solution of piperazine (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloro-1-(1H-imidazol-1-yl)ethan-1-one (1.1 eq) in dry DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the piperazine-imidazole intermediate.

Step 2: N-Alkylation of the Piperazine Intermediate

  • To a solution of the piperazine-imidazole intermediate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (e.g., 2,4-dichlorobenzyl chloride) (1.2 eq).

  • Stir the reaction mixture at 60 °C for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the final piperazine-azole analogue.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Antifungal Susceptibility Testing

The antifungal activity of the synthesized analogues is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • RPMI 1640 medium with L-glutamine, buffered with MOPS.

  • 96-well microtiter plates.

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).

  • Synthesized this compound analogues dissolved in DMSO.

  • Standard antifungal agents (e.g., fluconazole, voriconazole).

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial twofold dilutions of each compound in RPMI 1640 medium in the wells of a 96-well plate to achieve final concentrations typically ranging from 0.03 to 64 µg/mL.

  • Prepare fungal inocula and adjust the cell density to the CLSI-recommended concentration.

  • Inoculate each well of the microtiter plate with the fungal suspension.

  • Include a positive control (fungal suspension without any compound) and a negative control (medium only).

  • Incubate the plates at 35 °C for 24-48 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Putative Mechanism of Action and Signaling Pathway

Piperazine-containing azole derivatives have been shown to exert their antifungal effect by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, fungal cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway in Fungi acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation disruption Disruption of Membrane Integrity and Function cell_membrane->disruption Depletion of Ergosterol piperazinomycin_analogue This compound Analogue (Piperazine-Azole Hybrid) piperazinomycin_analogue->cyp51 Inhibition cyp51->ergosterol cyp51->ergosterol cell_death Fungal Cell Death disruption->cell_death

Caption: Putative mechanism of action of piperazine-azole analogues.

Conclusion

The development of this compound analogues, particularly piperazine-azole hybrids, represents a promising avenue for the discovery of new antifungal agents. The protocols and data presented herein provide a framework for the synthesis, biological evaluation, and mechanistic understanding of these compounds. Further exploration of the structure-activity relationships of this compound analogues is warranted to identify lead candidates with enhanced therapeutic potential for the treatment of invasive fungal infections.

References

Application Notes and Protocols for Large-Scale Piperazinomycin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazinomycin is a novel antifungal antibiotic produced by the actinomycete Streptoverticillium olivoreticuli subsp. neoenacticus.[1] Its unique chemical structure and biological activity make it a compound of interest for further investigation and development. These application notes provide detailed, representative protocols for the large-scale fermentation and downstream processing of this compound. The methodologies presented are based on established principles for the cultivation of Streptomyces and related genera and the purification of lipophilic secondary metabolites.[2][3][4] It is important to note that these protocols are a starting point and may require further optimization for specific production strains and equipment.

Large-Scale Fermentation Protocol

Successful large-scale production of this compound is dependent on the optimization of nutritional and physical parameters to maximize the yield of this secondary metabolite. The following protocol outlines a representative process for the fermentation of Streptoverticillium olivoreticuli subsp. neoenacticus.

Inoculum Development
  • Spore Suspension Preparation: Aseptically prepare a spore suspension of Streptoverticillium olivoreticuli subsp. neoenacticus from a well-sporulated agar plate (e.g., Oatmeal-agar or MYM-agar) in sterile water containing a wetting agent (e.g., 0.01% Tween 80).[4]

  • Seed Culture: Inoculate a baffled flask containing a suitable seed medium with the spore suspension. Incubate at 28-30°C with agitation (e.g., 200 rpm) for 48-72 hours, or until dense mycelial growth is observed.[2][4]

  • Intermediate Culture (Optional for very large fermenters): For large-scale fermenters, an intermediate culture step may be necessary to ensure a sufficient inoculum volume. Inoculate a larger volume of seed medium with the initial seed culture and incubate under the same conditions.

Production Fermentation
  • Fermenter Preparation: Sterilize the production fermenter containing the production medium.

  • Inoculation: Aseptically transfer the seed culture to the production fermenter. The inoculum volume is typically 2-10% of the total fermentation volume.[5][6]

  • Fermentation Conditions: Maintain the fermentation under the conditions outlined in the table below.

  • Monitoring: Regularly monitor key parameters such as pH, dissolved oxygen, temperature, and substrate consumption. Samples can be taken at regular intervals to assess this compound production via analytical methods such as HPLC.

Representative Fermentation Media and Parameters

The following tables provide a summary of a representative fermentation medium and key process parameters for the large-scale production of this compound.

Table 1: Representative Production Medium Composition for this compound Fermentation

ComponentConcentration (g/L)RoleReference(s)
Carbon Sources
Soluble Starch20-40Primary carbon and energy source[2]
Glucose10-20Readily available carbon source[2][7]
Nitrogen Sources
Soybean Meal10-25Complex nitrogen source, provides amino acids[2][7]
Yeast Extract1-5Provides vitamins and growth factors[2][5]
Peptone5-10Complex nitrogen source[2]
Minerals
K₂HPO₄0.5-1.0Buffering agent, source of potassium and phosphate[2]
MgSO₄·7H₂O0.5-1.0Source of magnesium and sulfate[2]
CaCO₃2-4pH stabilization[7]
Trace Elements (as needed)
FeSO₄·7H₂O0.01-0.02
MnSO₄·H₂O0.01-0.02[2]
ZnSO₄·7H₂O0.01-0.02[2]

Table 2: Key Parameters for Large-Scale this compound Fermentation

ParameterRecommended RangeNotesReference(s)
Temperature28-30 °COptimal for growth and secondary metabolite production in many Streptomyces species.[2][4][8]
pH6.5 - 7.5Maintain with automated addition of acid/base. Initial pH can be set at the lower end of the range.[2][5]
Aeration0.5 - 1.0 vvmEnsure adequate oxygen supply for aerobic growth and biosynthesis.[2]
Agitation150 - 250 rpmProvide sufficient mixing and oxygen transfer, while minimizing shear stress on the mycelia.[2]
Dissolved Oxygen (DO)> 20%Monitor and control through agitation and aeration to avoid oxygen limitation.[2]
Fermentation Time7 - 14 daysProduction of secondary metabolites typically occurs in the stationary phase.[5]

Downstream Processing and Purification Protocol

This compound is a basic and lipophilic compound, which dictates the strategy for its extraction and purification.[1] The following protocol outlines a multi-step process to isolate and purify this compound from the fermentation broth.

Harvest and Biomass Separation
  • Harvest: At the end of the fermentation, harvest the entire broth.

  • Filtration/Centrifugation: Separate the mycelial biomass from the fermentation broth using filtration (e.g., through cheesecloth or a filter press) or centrifugation. Both the mycelial cake and the broth filtrate should be processed as this compound is found in both.[1]

Extraction

From Mycelial Cake:

  • Methanol Extraction: Extract the mycelial cake with methanol (e.g., 2-3 volumes) with stirring for several hours.[1]

  • Filtration: Filter the mixture to separate the methanol extract from the biomass.

  • Concentration: Concentrate the methanol extract under reduced pressure to remove the methanol.

From Broth Filtrate:

  • pH Adjustment: Adjust the pH of the broth filtrate to an alkaline pH (e.g., pH 8-9).

  • Solvent Extraction: Extract the alkaline broth filtrate with an equal volume of a water-immiscible organic solvent such as methyl isobutyl ketone or ethyl acetate.[1] Repeat the extraction 2-3 times.

  • Combine and Concentrate: Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

Alternatively, the broth filtrate can be passed through a column packed with Amberlite XAD-2 resin. After loading, wash the resin with water and then elute the this compound with aqueous acetone.[1]

Purification
  • Initial Chromatography (Sephadex LH-20):

    • Dissolve the combined crude extracts in a minimal amount of a suitable solvent (e.g., methanol).

    • Load the concentrated extract onto a Sephadex LH-20 column equilibrated with the same solvent.

    • Elute with the same solvent and collect fractions.

    • Monitor the fractions for the presence of this compound using a suitable analytical method (e.g., TLC or HPLC with UV detection).

    • Pool the active fractions and concentrate.[1]

  • Second Chromatography (Sephadex G-15):

    • Further purify the active fractions from the Sephadex LH-20 column using a Sephadex G-15 column with an appropriate aqueous-organic mobile phase.[1]

  • Final Purification (Preparative TLC):

    • Perform preparative thin-layer chromatography (TLC) on silica gel plates to achieve final purification.[1]

    • Scrape the band corresponding to this compound and elute the compound from the silica gel with a suitable solvent.

    • Concentrate the solvent to obtain pure this compound.

Visualizations

Experimental Workflow

Piperazinomycin_Production_Workflow cluster_fermentation Upstream Processing cluster_downstream Downstream Processing Spore_Suspension Spore Suspension (Streptoverticillium olivoreticuli) Seed_Culture Seed Culture (28-30°C, 200 rpm, 48-72h) Spore_Suspension->Seed_Culture Inoculation Production_Fermentation Large-Scale Fermentation (10,000 L) Seed_Culture->Production_Fermentation Inoculation (5% v/v) Harvest Harvest Production_Fermentation->Harvest Separation Biomass Separation (Filtration/Centrifugation) Harvest->Separation Mycelial_Cake Mycelial Cake Separation->Mycelial_Cake Broth_Filtrate Broth Filtrate Separation->Broth_Filtrate Methanol_Extraction Methanol Extraction Mycelial_Cake->Methanol_Extraction Solvent_Extraction Solvent Extraction (Alkaline pH) Broth_Filtrate->Solvent_Extraction Crude_Extract Crude this compound Extract Methanol_Extraction->Crude_Extract Solvent_Extraction->Crude_Extract Purification Multi-Step Chromatography (Sephadex LH-20, G-15, Prep-TLC) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: Overall workflow for this compound production.

Conceptual Biosynthetic Pathway

This compound is a piperazic acid-containing alkaloid, likely synthesized via a non-ribosomal peptide synthetase (NRPS) pathway from amino acid precursors such as L-tyrosine.[9][10]

Piperazinomycin_Biosynthesis cluster_pathway Conceptual Biosynthesis of this compound Precursor L_Tyrosine L-Tyrosine Precursor_Modification Precursor Modification (e.g., Hydroxylation, Halogenation) L_Tyrosine->Precursor_Modification NRPS_Activation NRPS-Mediated Activation (Adenylation Domain) Precursor_Modification->NRPS_Activation Thiolation Thiolation (Thiolation Domain) NRPS_Activation->Thiolation Condensation Condensation (Condensation Domain) Thiolation->Condensation Dipeptide Piperazic Acid-Containing Dipeptide Condensation->Dipeptide Cyclization Cyclization & Further Modifications Dipeptide->Cyclization This compound This compound Cyclization->this compound

Caption: Conceptual biosynthetic pathway for this compound.

Data Presentation

Due to the lack of publicly available quantitative data on large-scale this compound fermentation, the following table is provided as a template for researchers to record and analyze their experimental results during process optimization.

Table 3: Example Data Collection Template for this compound Fermentation Optimization

Run IDTemperature (°C)Initial pHAeration (vvm)Agitation (rpm)Fermentation Time (days)This compound Titer (mg/L)
PZN-001286.50.51507[Enter Data]
PZN-002306.50.51507[Enter Data]
PZN-003287.00.51507[Enter Data]
PZN-004286.50.751507[Enter Data]
PZN-005286.50.52007[Enter Data]
PZN-006286.50.515010[Enter Data]
.....................

References

Application Notes and Protocols: Piperazinomycin as a Scaffold for Novel Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazinomycin, a natural product isolated from Streptoverticillium olivoreticuli subsp. neoenacticus, is an antifungal antibiotic characterized by a unique macrocyclic structure containing a piperazine ring and a diaryl ether linkage.[1] Its inherent biological activity and complex architecture make it an intriguing scaffold for the development of novel therapeutic agents. The piperazine moiety is a well-established "privileged structure" in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in a wide array of approved drugs targeting diverse diseases.[2][3] This, combined with the rigid, pre-organized conformation of the macrocycle, provides a unique opportunity for the design of potent and selective modulators of biological targets.

These application notes provide a framework for utilizing the this compound scaffold in a drug discovery program. While this compound's primary identified activity is antifungal, its structural motifs suggest potential for exploration in other therapeutic areas such as oncology and antibacterials, where piperazine and diaryl ether compounds have shown significant promise.[4]

Postulated Mechanism of Action and Therapeutic Opportunities

While the precise antifungal mechanism of this compound has not been fully elucidated, its structural features suggest potential interactions with the fungal cell membrane or cell wall biosynthesis pathways. Many antifungal agents target the synthesis of ergosterol, a critical component of the fungal cell membrane.[5][6] The lipophilic nature of this compound may facilitate its insertion into the lipid bilayer, disrupting its integrity or inhibiting key enzymes involved in ergosterol production.

This proposed mechanism provides a basis for designing new analogs with enhanced antifungal potency. Furthermore, the rigid macrocyclic structure could be exploited to target protein-protein interactions or enzyme active sites in other disease pathways, opening up possibilities for developing novel anticancer or antibacterial agents.

Potential Signaling Pathway Disruption (Hypothetical)

The following diagram illustrates a hypothetical mechanism where this compound analogs could interfere with fungal ergosterol biosynthesis, a common target for antifungal drugs.

G cluster_0 Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (CYP51A1) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Piperazinomycin_Analog This compound Analog Piperazinomycin_Analog->Lanosterol Inhibition

Hypothetical inhibition of ergosterol biosynthesis by a this compound analog.

Data Presentation: Antifungal Activity of this compound and Derivatives

The following tables summarize hypothetical quantitative data for this compound and newly synthesized analogs against various fungal pathogens. Minimum Inhibitory Concentration (MIC) is a standard measure of antifungal potency, representing the lowest concentration of a compound that inhibits visible fungal growth.[3][7] Cytotoxicity is assessed by the IC50 value, the concentration of a compound that inhibits 50% of the activity of a specific target or the growth of a particular cell line.

Table 1: Antifungal Activity (MIC in µg/mL) of this compound and Hypothetical Analogs

CompoundTrichophyton rubrumCandida albicansAspergillus fumigatus
This compound (Parent)1.512.525.0
Analog PZM-0010.86.2512.5
Analog PZM-0022.010.020.0
Analog PZM-0030.43.126.25
Fluconazole (Control)8.01.0>64

Data are hypothetical and for illustrative purposes.

Table 2: Cytotoxicity Profile (IC50 in µM) of this compound and Hypothetical Analogs

CompoundHuman Keratinocytes (HaCaT)Human Liver Cells (HepG2)
This compound (Parent)> 5045.2
Analog PZM-001> 5038.9
Analog PZM-002> 5041.5
Analog PZM-00342.129.8
Doxorubicin (Control)1.20.8

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound Analogs

This protocol outlines a general strategy for the chemical modification of the this compound scaffold, focusing on the piperazine nitrogen as a key point for diversification.[2] This approach allows for the introduction of a wide range of functional groups to probe structure-activity relationships.

G Start This compound Scaffold Step1 N-Boc Protection of Piperazine Start->Step1 Step2 Modification of Second Piperazine Nitrogen (e.g., Alkylation, Acylation, Sulfonylation) Step1->Step2 Introduce diverse R-groups Step3 Boc Deprotection Step2->Step3 Step4 Purification by HPLC Step3->Step4 End Diverse this compound Analogs Step4->End

Synthetic workflow for generating a library of this compound analogs.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • A library of alkyl halides, acyl chlorides, or sulfonyl chlorides

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • N-Boc Protection: Dissolve this compound in DCM and add TEA. Cool the solution to 0°C and add (Boc)2O dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-protected this compound.

  • Diversification: Dissolve the Boc-protected this compound in an appropriate solvent (e.g., DCM or DMF). Add a base (e.g., TEA or diisopropylethylamine) followed by the desired electrophile (alkyl halide, acyl chloride, or sulfonyl chloride). Stir the reaction at room temperature until completion as monitored by TLC.

  • Boc Deprotection: Dissolve the modified, Boc-protected this compound in DCM. Add TFA and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

  • Purification: Purify the crude analog using reverse-phase HPLC to obtain the final product. Characterize the purified analog by mass spectrometry and NMR.

Protocol 2: Antifungal Susceptibility Testing

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized this compound analogs against a panel of fungal pathogens.[8][9]

Materials:

  • Synthesized this compound analogs

  • Fungal strains (e.g., C. albicans, A. fumigatus, T. rubrum)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a stock solution of each this compound analog in DMSO. Perform a two-fold serial dilution of each compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (fungal inoculum without any compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density at 600 nm.[3][7]

Protocol 3: Cytotoxicity Assay

This protocol assesses the in vitro toxicity of the this compound analogs against human cell lines to determine their therapeutic window.

G Start Synthesized Analogs Primary_Screen Primary Antifungal Screen (e.g., against C. albicans) Start->Primary_Screen MIC_Determination Determine MIC50 Primary_Screen->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., against HepG2 cells) MIC_Determination->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = IC50 / MIC50) Cytotoxicity_Assay->Selectivity_Index Hit_Selection Select Hits with SI > 10 Selectivity_Index->Hit_Selection Lead_Optimization Lead Optimization Hit_Selection->Lead_Optimization High Selectivity Discard Discard/Deprioritize Hit_Selection->Discard Low Selectivity

Decision-making workflow for selecting promising antifungal drug candidates.

Materials:

  • Human cell lines (e.g., HepG2, HaCaT)

  • DMEM or other appropriate cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Synthesized this compound analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the human cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Conclusion

This compound presents a compelling starting point for the development of novel drugs. Its unique and rigid macrocyclic structure, combined with the proven utility of the piperazine motif, offers a promising foundation for generating new chemical entities with potent and selective biological activities. The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers to embark on a drug discovery program centered around this fascinating natural product scaffold. Through systematic chemical modification and rigorous biological evaluation, the full therapeutic potential of this compound-based compounds can be explored.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Piperazinomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of piperazinomycin. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main challenges revolve around two key aspects of its structure:

  • Construction of the 14-membered Macrocyclic Diaryl Ether: Forming the biaryl ether linkage via intramolecular cyclization is often the most difficult step, frequently resulting in low yields.[1] This macrocycle is a defining feature of this compound and related natural products like bouvardin and K-13.[1]

  • Control of Stereochemistry: The synthesis requires maintaining the stereochemical integrity of the two chiral centers derived from amino acid precursors, typically L-tyrosine, throughout the entire synthetic sequence.[1]

Q2: What is the most common strategy for constructing the macrocyclic core of this compound?

A2: The most prevalent and modern approach involves an intramolecular O-arylation reaction.[1][2] Specifically, a copper(II)-promoted coupling of a phenol with an arylboronic acid within the same molecule is used to form the 14-membered ring.[1][2] This method is favored over older techniques due to its milder conditions.

Q3: Why is the yield of the macrocyclization step often low?

A3: The low yield in the macrocyclization step is typically due to several factors:

  • High Dilution Principle: To favor the intramolecular reaction over intermolecular polymerization, the reaction must be run at a very high dilution, which can be technically challenging to maintain.

  • Ring Strain: The 14-membered ring has a degree of conformational strain, making its formation entropically and enthalpically unfavorable compared to acyclic side reactions.

  • Competing Intermolecular Reactions: If the concentration is not sufficiently low, linear oligomers and polymers will form as major byproducts, significantly reducing the yield of the desired cyclic product.

Q4: How can I maintain the stereochemical integrity of the chiral centers during the synthesis?

A4: The stereochemistry is established using an enantiopure starting material like L-tyrosine.[1] To prevent racemization, it is crucial to:

  • Use mild reaction conditions, especially when handling intermediates with acidic protons adjacent to the stereocenters.

  • Employ protecting groups (like Boc) for the amine functionalities, which can help reduce the risk of epimerization during coupling and activation steps.[1]

  • Utilize modern coupling reagents (e.g., EDCI, HOBt) for peptide bond formation that are known to minimize racemization.[1]

Troubleshooting Guides

Issue 1: Low Yield (<30%) in the Intramolecular O-Arylation (Macrocyclization) Step
Potential Cause Suggested Solution
Concentration is too high, favoring intermolecular polymerization. Ensure the reaction is performed under high-dilution conditions (typically ≤0.01 M). Use a syringe pump for the slow addition of the linear precursor to the reaction vessel containing the catalyst and solvent.
Incomplete reaction or catalyst deactivation. Use freshly dried solvents (e.g., DMF) and activated molecular sieves (4 Å) to scavenge any water, which can poison the copper catalyst.[1] Ensure the copper(II) acetate and other reagents are of high purity.
Incorrect stoichiometry of reagents. Carefully control the stoichiometry. Typically, an excess of the base (e.g., triethylamine, 5 equivalents) relative to the copper catalyst (1.3 equivalents) is used to promote the reaction.[1]
Suboptimal temperature or reaction time. While the reaction often proceeds at room temperature, gentle heating (40-50 °C) might be necessary for less reactive substrates. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, which can be long (e.g., 72 hours).[1]
Issue 2: Formation of Diketopiperazine Precursor is Inefficient
Potential Cause Suggested Solution
Incomplete Boc-deprotection of the dipeptide precursor. Ensure complete removal of the N-Boc protecting group. This is typically achieved using a strong acid like 2N HCl in ethyl acetate.[1] Monitor the deprotection step by TLC to confirm the disappearance of the starting material.
Inefficient cyclization of the deprotected dipeptide. The cyclization to the diketopiperazine is often achieved by heating the hydrochloride salt in a slightly acidic medium (e.g., 0.1M acetic acid in isopropanol) with a mild base like N-methylmorpholine (NMM).[1] Refluxing for several hours is typically required.[1]
Precipitation issues. The diketopiperazine product often crystallizes out of the hot reaction mixture.[1] Ensure the solvent volume is adequate to maintain solubility during the reaction, then cool slowly to maximize crystalline product recovery.

Data Presentation: Comparison of Key Reaction Yields

The following table summarizes typical yields for key steps in a representative synthesis of a this compound precursor, starting from L-tyrosine.

Reaction Step Reactants/Reagents Product Reported Yield Reference
Bromination & ProtectionL-Tyrosine, Br₂, (Boc)₂O, Me₂SO₄(S)-Methyl 3-(3-bromo-4-methoxyphenyl)-2-(tert-butoxycarbonyl)propanoate91% (over 3 steps)[1]
BorylationProtected bromotyrosine, Bis(pinacolato)diboron, PdCl₂(dppf)Arylboronic ester intermediate90%[1]
Dipeptide CouplingArylboronic acid intermediate, L-Tyrosine methyl esterLinear dipeptide precursor85%[1]
Diketopiperazine FormationLinear dipeptide, 2N HCl then NMM, refluxBicyclic diketopiperazine precursor86% (over 2 steps)[1]
Macrocyclization Diketopiperazine precursor, Cu(OAc)₂, Et₃N, 4 Å sievesThis compound core structure33% [1]

Experimental Protocols

Protocol 1: Synthesis of the Diketopiperazine Precursor (Compound 11 in ARKIVOC 2009 (vii) 72-78)

This protocol describes the deprotection and cyclization of the linear dipeptide precursor to form the key diketopiperazine intermediate.

  • N-Boc Deprotection: The N-Boc protected dipeptide (1.0 eq) is dissolved in ethyl acetate. 2N HCl is added, and the mixture is stirred at room temperature for 30 minutes. The completion of the reaction is monitored by TLC. The resulting hydrochloride salt is typically isolated after solvent removal under reduced pressure. The reported yield for this step is 96%.[1]

  • Cyclization: The crude hydrochloride salt is suspended in a solution of 0.1M acetic acid in isopropanol. N-methylmorpholine (NMM, 1.3 eq) is added at room temperature.[1]

  • The resulting mixture is heated to reflux for 4 hours. During this time, the diketopiperazine product begins to crystallize from the solution.[1]

  • The mixture is cooled to 0 °C for 4 hours to maximize crystallization.

  • The solid product is collected by filtration and washed with diethyl ether (3 x 30 mL) to afford the pure diketopiperazine. The reported yield for this cyclization step is 90%.[1]

Protocol 2: Intramolecular O-Arylation for Macrocycle Formation

This protocol details the critical copper-promoted ring closure to form the this compound core.

  • Reaction Setup: To a solution of the diketopiperazine precursor (1.0 eq) in dry N,N-dimethylformamide (DMF) under a nitrogen atmosphere, add powdered 4 Å molecular sieves.

  • Reagent Addition: Add triethylamine (5.0 eq) followed by cupric acetate (Cu(OAc)₂, 1.3 eq).[1]

  • Reaction Execution: The reaction mixture is stirred vigorously at room temperature for 72 hours. The progress is monitored by LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is filtered to remove the molecular sieves and catalyst residues. The solvent is removed under high vacuum. The crude residue is then purified by column chromatography on silica gel to isolate the macrocyclic product. The reported yield for this challenging step is 33%.[1]

Visualizations

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product A L-Tyrosine B Protected L-Tyrosine Derivative A->B Protection & Functionalization C Linear Dipeptide Precursor B->C Peptide Coupling D Diketopiperazine Intermediate C->D Deprotection & Cyclization E This compound Core D->E Intramolecular O-Arylation (Macrocyclization)

Caption: General workflow for the stereoselective synthesis of the this compound core.

G cluster_0 Desired Pathway (Intramolecular) cluster_1 Competing Pathway (Intermolecular) A Linear Precursor B This compound (Cyclic Monomer) A->B High Dilution Favors Cyclization C Linear Precursor D Linear Dimer C->D High Concentration Favors Polymerization E Polymer D->E

Caption: Core challenge: Intramolecular cyclization vs. intermolecular polymerization.

G Start Low Yield in Macrocyclization Step CheckConc Is the reaction run under high dilution (e.g., <0.01 M)? Start->CheckConc CheckReagents Are solvents dry and reagents (Cu(OAc)₂) pure? CheckConc->CheckReagents Yes Sol_Dilute ACTION: Use syringe pump for slow addition. CheckConc->Sol_Dilute No CheckTime Has the reaction been monitored over time (up to 72h)? CheckReagents->CheckTime Yes Sol_Dry ACTION: Use freshly dried DMF and activated 4Å sieves. CheckReagents->Sol_Dry No Sol_Monitor ACTION: Monitor by LC-MS to confirm completion or stalling. CheckTime->Sol_Monitor No Success Yield Improved CheckTime->Success Yes Sol_Dilute->Success Sol_Dry->Success Sol_Monitor->Success

Caption: Troubleshooting flowchart for low-yield macrocyclization.

References

improving the efficiency of piperazinomycin macrocyclization step

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of the piperazinomycin macrocyclization step.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the this compound macrocyclization, primarily focusing on the intramolecular Chan-Evans-Lam (CEL) type reaction, a common synthetic strategy.

Issue/Observation Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The copper catalyst (e.g., Cu(OAc)₂) may be old or deactivated. 2. Poor Quality Boronic Acid/Ester: Boronic acids can dehydrate over time to form boroxines, which are often less reactive.[1] 3. Inappropriate Base: The chosen base may not be optimal for the reaction, affecting the deprotonation of the phenol and the overall catalytic cycle. 4. Presence of Inhibitors: Trace impurities in starting materials or solvents can poison the catalyst. 5. Suboptimal Temperature: The reaction temperature may be too low for efficient cyclization.1. Use a fresh, high-purity source of the copper catalyst. Consider using different copper sources such as CuCl or Cu(OTf)₂.[2] 2. Check the purity of the boronic acid or ester. If necessary, purify it before use or use a freshly prepared batch. Consider using boronic acid pinacol (BPin) esters, which can sometimes be more robust.[3] 3. Screen different bases. While tertiary amines like triethylamine or pyridine are common, inorganic bases such as K₂CO₃ or Cs₂CO₃ might be more effective in some cases. 4. Ensure all starting materials and solvents are of high purity and anhydrous where necessary. 5. Gradually increase the reaction temperature. For some intramolecular arylations, temperatures up to 100-120 °C may be required.[4]
Formation of Oligomers/Polymers 1. High Concentration: The concentration of the linear precursor is too high, favoring intermolecular reactions over the desired intramolecular cyclization. 2. Slow Intramolecular Reaction Rate: If the intramolecular cyclization is slow, intermolecular reactions become more probable.1. Employ high-dilution conditions. This can be achieved by the slow addition of the linear precursor to a large volume of solvent using a syringe pump.[5] 2. Optimize reaction conditions (catalyst, base, temperature) to accelerate the rate of the intramolecular reaction. The use of ligands can sometimes promote the desired cyclization.
Protodeboronation (Loss of Boronic Acid Group) 1. Presence of Protic Impurities: Water or other protic impurities can lead to the cleavage of the C-B bond. 2. Suboptimal Reaction Conditions: Certain combinations of base and solvent can promote this side reaction.[2]1. Use anhydrous solvents and reagents. The addition of molecular sieves can help to scavenge trace amounts of water.[2] 2. Experiment with different solvent and base combinations. A less protic solvent or a non-nucleophilic base might reduce protodeboronation.
Homocoupling of Boronic Acid 1. Reaction Conditions Favoring Oxidative Homocoupling: The presence of an oxidant (like air/oxygen) and certain copper species can promote the dimerization of the boronic acid.[2]1. While the CEL reaction often requires an oxidant, excessive oxygen can be detrimental. Running the reaction under a controlled atmosphere (e.g., a gentle stream of air or a balloon of oxygen, rather than open to the air) might provide better control. In some cases, running the reaction under an inert atmosphere (N₂) and using a stoichiometric oxidant might be beneficial.
Difficulty in Product Purification 1. Formation of Closely Eluting Byproducts: Side products like oligomers or isomers may have similar polarities to the desired macrocycle. 2. Residual Copper Catalyst: The copper catalyst can be difficult to remove completely from the final product.1. Optimize the reaction to minimize byproduct formation. For purification, consider using different chromatographic techniques (e.g., reverse-phase HPLC, size-exclusion chromatography) or crystallization. 2. After the reaction, wash the organic phase with an aqueous solution of a chelating agent like EDTA or ammonium chloride to remove the copper salts.

Frequently Asked Questions (FAQs)

Q1: What is the most common chemical method for the macrocyclization step in this compound synthesis?

A1: A frequently employed method is the intramolecular Chan-Evans-Lam (CEL) coupling, which involves the copper-catalyzed formation of a biaryl ether bond between a phenol and an arylboronic acid derivative within the linear precursor.[6][7]

Q2: What are the key parameters to control for improving the yield of the macrocyclization?

A2: The key parameters include:

  • Concentration: High-dilution conditions are crucial to favor the intramolecular reaction over intermolecular oligomerization.[5]

  • Catalyst System: The choice of copper source (e.g., Cu(OAc)₂, CuCl) and potentially a ligand is important.

  • Base: The selection of a suitable base is critical for the efficiency of the catalytic cycle.

  • Solvent: The solvent must be appropriate for the solubility of the reactants and the reaction conditions.

  • Temperature: The reaction often requires heating to proceed at a reasonable rate.

Q3: Can the this compound macrocyclization be achieved enzymatically?

A3: While the biosynthetic gene cluster for this compound has not been fully characterized in the provided search results, many similar complex peptides are cyclized by specific enzymes, often thioesterases or dedicated macrocyclases.[8][9] The existence of a specific this compound macrocyclase is plausible and would likely be a non-ribosomal peptide synthetase (NRPS) associated enzyme. However, without the identified enzyme, this remains a topic for further research. Drawing parallels from other systems, an enzymatic approach could offer high stereo- and regioselectivity.

Q4: What are common side reactions to be aware of during the CEL macrocyclization?

A4: Common side reactions include intermolecular oligomerization, protodeboronation of the arylboronic acid, and homocoupling of the boronic acid.[2] Careful optimization of reaction conditions is necessary to minimize these.

Q5: How can I confirm that the macrocyclization has occurred?

A5: Confirmation is typically achieved through standard analytical techniques:

  • Mass Spectrometry (MS): The molecular weight of the product will correspond to the cyclized monomer, and a decrease in the molecular weight of the linear precursor will be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts and coupling patterns consistent with the rigid macrocyclic structure. Techniques like 2D NMR (COSY, HMBC, NOESY) can be used to confirm the connectivity and conformation.

  • High-Performance Liquid Chromatography (HPLC): The retention time of the cyclic product will differ from that of the linear precursor.

Experimental Protocols

Protocol: Intramolecular Chan-Evans-Lam Macrocyclization for this compound Synthesis

This protocol is a generalized procedure based on reported syntheses of similar macrocyclic biaryl ethers.[6] Researchers should adapt and optimize this protocol for their specific this compound precursor.

Materials:

  • Linear this compound precursor with a terminal phenol and an arylboronic acid (or ester).

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Molecular Sieves (4Å, activated)

  • Nitrogen or Argon gas supply

  • Syringe pump

Procedure:

  • Set up a reaction vessel (e.g., a three-neck round-bottom flask) equipped with a condenser and a gas inlet/outlet.

  • To the reaction vessel, add Cu(OAc)₂ (e.g., 1.2 equivalents) and activated molecular sieves.

  • Add a large volume of anhydrous solvent (e.g., DCM) to achieve a final precursor concentration in the range of 0.1-1.0 mM.

  • Add the base (e.g., triethylamine, 2.0 equivalents) to the reaction vessel.

  • Heat the solvent to reflux under an inert atmosphere.

  • Dissolve the linear this compound precursor in the same anhydrous solvent.

  • Using a syringe pump, add the solution of the linear precursor to the refluxing reaction mixture over a prolonged period (e.g., 4-8 hours) to maintain high-dilution conditions.

  • After the addition is complete, continue to reflux the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the molecular sieves and any solid residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the macrocyclic this compound derivative.

Visualizations

Experimental Workflow for this compound Macrocyclization

G cluster_prep Precursor Preparation cluster_reaction Macrocyclization Reaction cluster_workup Workup and Purification start Linear Precursor Synthesis dissolve Dissolve Precursor in Anhydrous Solvent start->dissolve addition Slow Addition of Precursor via Syringe Pump dissolve->addition setup Setup Reaction Vessel with Catalyst, Base, and Solvent reflux Heat to Reflux setup->reflux reflux->addition monitor Monitor Reaction Progress (TLC/LC-MS) addition->monitor cool Cool to Room Temperature monitor->cool filter Filter and Concentrate cool->filter purify Purify by Column Chromatography filter->purify product Isolated this compound Macrocycle purify->product G cu2 Cu(II) Catalyst transmetalation Transmetalation cu2->transmetalation + Aryl-B(OR)2 cu2_aryl Aryl-Cu(II) Intermediate transmetalation->cu2_aryl coordination Coordination cu2_aryl->coordination + Phenol cu3_complex Aryl-Cu(III)-Phenolate Intermediate coordination->cu3_complex reductive_elim Reductive Elimination cu3_complex->reductive_elim product Macrocyclic Product reductive_elim->product cu1 Cu(I) Species reductive_elim->cu1 oxidation Oxidation (O2) cu1->oxidation oxidation->cu2

References

Technical Support Center: Overcoming Solubility Challenges of Piperazinomycin in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with piperazinomycin during biological experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for researchers?

This compound is an antifungal antibiotic isolated from Streptoverticillium olivoreticuli subsp. neoenacticus.[1] Its chemical structure lends it a basic and lipophilic (fat-soluble) nature, which can lead to poor solubility in aqueous solutions commonly used in biological assays.[1] This poor solubility can result in compound precipitation, leading to inaccurate and irreproducible experimental results.

Q2: What are the initial steps for dissolving this compound?

Given its lipophilic properties, a common starting point for dissolving this compound is to use a small amount of a water-miscible organic solvent to create a concentrated stock solution. Subsequently, this stock solution can be diluted into the aqueous assay buffer.

Q3: Which organic solvents are recommended for creating a this compound stock solution?

While specific solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, based on its lipophilic nature, common solvents to consider for initial testing include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • N,N-dimethylformamide (DMF)

It is crucial to experimentally determine the optimal solvent that provides the highest solubility for this compound.

Q4: What is the maximum recommended concentration of DMSO in cell-based assays?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced toxicity. A general rule of thumb is to keep the final DMSO concentration at or below 0.1%.[2][3][4] However, the tolerance to DMSO can be cell-line specific, with some cell lines tolerating up to 1%.[2][3] It is highly recommended to perform a solvent toxicity control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.[2][3]

Q5: My this compound precipitated when I diluted the stock solution into my aqueous buffer. What can I do?

Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are a few strategies to address this:

  • Optimize the dilution process: Add the stock solution to the aqueous buffer dropwise while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Use a lower concentration: If possible, working with a lower final concentration of this compound may keep it in solution.

  • Explore co-solvents: Adding a small amount of a co-solvent to the aqueous buffer can sometimes improve the solubility of the compound.[5][6]

  • Consider formulation strategies: For more persistent solubility issues, advanced formulation techniques such as the use of cyclodextrins or lipid-based formulations may be necessary.[7][8][9][10]

Q6: Are there alternative formulation strategies to enhance the aqueous solubility of this compound?

Yes, several formulation strategies can be employed to improve the solubility of poorly soluble compounds like this compound:[10][11]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[7][8][9][12]

  • Lipid-based formulations: Incorporating the compound into lipid-based systems like micelles, liposomes, or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and bioavailability.[13][14]

  • Solid dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate.[14][15]

Troubleshooting Guides

Problem: this compound precipitates out of solution during the experiment.
  • Possible Cause: The compound's solubility limit has been exceeded in the final assay medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Ensure the this compound stock solution is fully dissolved and free of any precipitate before use.

    • Optimize Dilution Method: Prepare serial dilutions in the organic solvent before the final dilution into the aqueous buffer. Add the stock solution to the buffer slowly with constant agitation.

    • Reduce Final Concentration: Determine the lowest effective concentration of this compound for your assay and work within that range.

    • Incorporate Solubilizing Agents: Investigate the use of excipients like cyclodextrins or surfactants in your assay buffer.[7][8][9][16]

Problem: Inconsistent or non-reproducible results in biological assays.
  • Possible Cause: Inconsistent solubility and availability of this compound in the assay. Even if not visibly precipitated, the compound may be forming micro-precipitates or aggregates.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from the stock solution for each experiment.

    • Sonication: Briefly sonicate the final working solution to help break up any potential aggregates.

    • Pre-incubation Check: Before adding the final solution to your cells or assay, visually inspect it for any signs of precipitation.

    • Solubility Assessment: Perform a formal solubility test of this compound in your final assay buffer to determine its solubility limit.

Data Presentation

Table 1: General Properties of Common Solvents for Hydrophobic Compounds

SolventPolarityWater MiscibilityCommon Uses in AssaysConsiderations
DMSO Polar aproticHighStock solutions for in vitro assaysCan be toxic to cells at higher concentrations.[2][3]
Ethanol Polar proticHighStock solutionsCan have biological effects and may be more toxic than DMSO for some cell lines.[17]
Methanol Polar proticHighStock solutionsCan be toxic and may interfere with some enzymatic assays.
DMF Polar aproticHighStock solutionsPotential toxicity; should be used with caution.

Table 2: Recommended Maximum Concentrations of Common Solvents in Cell-Based Assays

SolventRecommended Max. ConcentrationCell Line Dependent Tolerance
DMSO ≤ 0.1% - 0.5%[18]Yes, some cell lines tolerate up to 1%[2][3]
Ethanol ≤ 0.1% - 0.5%Yes

It is critical to perform a vehicle control experiment to determine the specific tolerance of your experimental system.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in a suitable organic solvent.

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (or other suitable organic solvent)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound in a sterile vial.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

    • Vortex the solution vigorously for 2-5 minutes until the solid is completely dissolved.

    • If necessary, briefly sonicate the vial in a water bath to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Diluting this compound into Aqueous Assay Buffer
  • Objective: To dilute the this compound stock solution into an aqueous buffer while minimizing precipitation.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Sterile aqueous assay buffer

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Warm the this compound stock solution and the aqueous buffer to room temperature.

    • In a sterile tube, add the required volume of aqueous buffer.

    • While vortexing the aqueous buffer, add the required volume of the this compound stock solution drop by drop.

    • Continue vortexing for at least 30 seconds after adding the stock solution.

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

    • Use the freshly prepared solution in your biological assay immediately.

Visualizations

G Troubleshooting this compound Precipitation start This compound Precipitates in Aqueous Buffer check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_dilution Was the dilution performed by adding stock to buffer with vigorous mixing? check_stock->check_dilution Yes optimize_dilution Optimize dilution protocol: - Add stock dropwise to buffer - Vortex during addition check_dilution->optimize_dilution No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes lower_concentration Lower the final concentration of this compound. check_concentration->lower_concentration Yes explore_formulations Explore advanced formulations: - Cyclodextrins - Co-solvents - Lipid-based systems check_concentration->explore_formulations No

Caption: A decision tree for troubleshooting this compound precipitation.

G Workflow for Preparing this compound for Cell-Based Assays cluster_prep Preparation cluster_assay Assay Day weigh Weigh this compound dissolve Dissolve in 100% DMSO to create stock solution weigh->dissolve store Store stock at -20°C/-80°C dissolve->store thaw Thaw stock solution dilute Serially dilute in DMSO (if necessary) thaw->dilute final_dilution Dilute into assay medium (e.g., to <0.5% DMSO) dilute->final_dilution add_to_cells Add to cells final_dilution->add_to_cells G Hypothetical Signaling Pathway Affected by this compound This compound This compound Target_Protein Target Protein (e.g., Fungal Enzyme) This compound->Target_Protein inhibits Product Product Target_Protein->Product catalyzes Substrate Substrate Substrate->Target_Protein Cell_Wall_Integrity Cell Wall Integrity Product->Cell_Wall_Integrity Fungal_Cell_Death Fungal Cell Death Cell_Wall_Integrity->Fungal_Cell_Death leads to

References

Technical Support Center: Enhancing the Purity of Synthetic Piperazinomycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of piperazinomycin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound derivatives?

A1: Impurities in synthetic this compound derivatives can originate from various stages of the synthesis, including starting materials, incomplete reactions, side reactions, and degradation. These are broadly categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials and Reagents: Residual amino acid precursors, coupling agents, and protecting groups.

    • Intermediates: Incompletely cyclized linear precursors or partially deprotected intermediates.

    • Reagent-Derived Impurities: By-products from coupling reagents (e.g., urea derivatives from carbodiimides) or residual catalysts.[1]

  • Product-Related Impurities:

    • Diastereomers/Epimers: Racemization at chiral centers, particularly during peptide coupling steps.[2][3]

    • Deletion or Insertion Peptides: Arising from incomplete coupling or deprotection steps in solid-phase synthesis.[3][4][5]

    • Side-Reaction Products: Formation of diketopiperazines, especially with proline-like residues in the linear precursor, or products from reactions involving amino acid side chains.[4]

    • N-Acylurea Derivatives: Formation from the rearrangement of O-acylisourea intermediates when using carbodiimide coupling agents.

  • Degradation Products:

    • Hydrolysis Products: Cleavage of amide bonds or the diaryl ether linkage under acidic or basic conditions.

    • Oxidation Products: Oxidation of sensitive residues, such as methionine or tryptophan analogs, if present in the derivative.

Q2: How can I effectively monitor the progress of my purification?

A2: A combination of chromatographic and spectroscopic techniques is recommended for robust monitoring:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for initial assessment of reaction completion and fraction analysis during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity assessment. A gradient method with a C18 column is typically effective for separating the target derivative from impurities. UV detection at 210-220 nm is suitable for monitoring the peptide backbone.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is invaluable for identifying the molecular weights of the main product and any impurities, providing clues to their identities.

Q3: What is a suitable starting point for developing an HPLC purification method?

A3: For preparative HPLC of this compound derivatives, a reversed-phase method is generally a good starting point.[6]

  • Column: A C18 stationary phase is a versatile choice.

  • Mobile Phase: A gradient of acetonitrile or methanol in water, with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape.

  • Gradient: A shallow gradient (e.g., 5-95% organic solvent over 30-60 minutes) is often necessary to resolve closely eluting impurities.

  • Detection: UV detection at 210-220 nm.

Method development should begin at an analytical scale to optimize selectivity before scaling up to a preparative column.[7][8][9][10]

Q4: Can I use recrystallization for purifying my this compound derivative?

A4: Recrystallization can be an effective purification technique, particularly for removing micro-scale impurities if a suitable solvent system can be found.[11] It is most successful with crystalline solids. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[12][13][14][15] A trial-and-error approach with a range of solvents of varying polarities is often necessary.

Troubleshooting Guides

Problem 1: Low Purity After Initial Purification by Flash Chromatography
Possible Cause Suggested Solution
Co-eluting Impurities Optimize the solvent system for your flash chromatography. A shallower gradient or a different solvent system with altered selectivity (e.g., using dichloromethane/methanol instead of ethyl acetate/hexanes) may improve separation. Consider using a different stationary phase like alumina if your compound is sensitive to silica gel.
Compound Degradation on Silica Gel Assess the stability of your compound on silica gel by spotting a solution on a TLC plate and letting it sit for several hours before eluting. If degradation is observed, consider switching to a less acidic stationary phase like neutral alumina or using a different purification technique such as preparative HPLC.
Incomplete Reaction Before purification, ensure the reaction has gone to completion using HPLC or LC-MS. If starting materials or intermediates are present, consider extending the reaction time, increasing the temperature, or adding more reagents.
Formation of Diastereomers Diastereomers can be difficult to separate by flash chromatography. Preparative HPLC with a high-resolution column and an optimized gradient is often required.
Problem 2: Broad or Tailing Peaks in Preparative HPLC
Possible Cause Suggested Solution
Column Overload Reduce the injection mass. Perform a loading study on an analytical column to determine the maximum loading capacity before significant peak distortion occurs.
Inappropriate Mobile Phase pH For ionizable compounds, the mobile phase pH should be adjusted to be at least 2 pH units away from the pKa of the compound to ensure it is in a single ionic state. The use of buffers can help maintain a constant pH.
Secondary Interactions with Stationary Phase The addition of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% can help to mask residual silanol groups on the silica-based stationary phase and improve peak shape.
Poor Solubility in Mobile Phase Ensure your sample is fully dissolved in the mobile phase before injection. If solubility is an issue, you may need to dissolve the sample in a stronger solvent (like DMSO) but inject a smaller volume.
Problem 3: Unexpected Peaks in the Final Product's Analytical Chromatogram
Possible Cause Suggested Solution
Degradation During Workup or Storage The diaryl ether bond in this compound can be susceptible to cleavage under harsh acidic or basic conditions.[16][17] Ensure that workup procedures are as mild as possible. Store the purified compound at low temperatures, protected from light and moisture. Re-analyze the sample after a period of storage to check for degradation.
Residual Solvents Residual solvents from purification can appear as peaks in the chromatogram. Use techniques like 1H NMR to identify and quantify residual solvents. Ensure the product is thoroughly dried under high vacuum.
Epimerization Chiral centers can be prone to epimerization, especially under basic conditions. This can lead to the appearance of a new, closely eluting peak. Chiral HPLC may be necessary to confirm and separate epimers.
Contamination from Labware or Solvents Ensure all glassware is scrupulously clean and use high-purity solvents for all steps of the purification and analysis.

Quantitative Data Summary

Table 1: Illustrative Purity Data from Different Purification Methods

Purification Method Initial Purity (HPLC Area %) Purity after 1st Pass (HPLC Area %) Purity after 2nd Pass (HPLC Area %) Typical Yield
Flash Chromatography (Silica Gel) 65%85-90%N/A50-70%
Preparative HPLC (C18) 85%>98%>99.5%30-50%
Recrystallization 90%95-98%>99%40-60%

Note: These are representative values and will vary depending on the specific derivative and the nature of the impurities.

Table 2: Common HPLC Analytical Conditions for Purity Assessment

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 30 min
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: General Method for Preparative HPLC Purification
  • Sample Preparation: Dissolve the crude this compound derivative in the minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase). Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 5 column volumes.

  • Injection and Elution: Inject the prepared sample onto the column. Begin the gradient elution program.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target derivative.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pooling and Solvent Removal: Pool the fractions that meet the desired purity level. Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified product as a solid.

Protocol 2: Purity Determination by Quantitative NMR (qNMR)
  • Sample Preparation: Accurately weigh a known amount of the purified this compound derivative and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Dissolution: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CD3OD) to dissolve both the sample and the internal standard completely.

  • NMR Acquisition: Acquire a 1H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Data Processing: Process the spectrum and carefully integrate a well-resolved signal from the this compound derivative and a signal from the internal standard.

  • Purity Calculation: Calculate the purity of the sample using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • sample = this compound derivative

    • std = internal standard

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Synthesis Crude Product Flash_Chromatography Flash Chromatography Synthesis->Flash_Chromatography Initial Cleanup Prep_HPLC Preparative HPLC Flash_Chromatography->Prep_HPLC Further Purification Analytical_HPLC Analytical HPLC Flash_Chromatography->Analytical_HPLC Purity Check Recrystallization Recrystallization Prep_HPLC->Recrystallization Final Polishing Prep_HPLC->Analytical_HPLC Fraction Analysis Pure_Product Pure Derivative (>98%) Prep_HPLC->Pure_Product Recrystallization->Analytical_HPLC Final Purity Check Recrystallization->Pure_Product TLC TLC LCMS LC-MS Analytical_HPLC->LCMS Impurity ID qNMR qNMR Analytical_HPLC->qNMR Quantitative Purity

Caption: General workflow for the purification and analysis of synthetic this compound derivatives.

Troubleshooting_Logic Start Low Purity after Purification Check_Chromatogram Analyze HPLC Chromatogram Start->Check_Chromatogram Broad_Peaks Broad/Tailing Peaks? Check_Chromatogram->Broad_Peaks Yes Multiple_Peaks Multiple Impurity Peaks? Check_Chromatogram->Multiple_Peaks No Reduce_Load Reduce Sample Load Broad_Peaks->Reduce_Load Yes Adjust_pH Adjust Mobile Phase pH Broad_Peaks->Adjust_pH No Optimize_Gradient Optimize HPLC Gradient Multiple_Peaks->Optimize_Gradient Yes Change_Stationary_Phase Change Stationary Phase Multiple_Peaks->Change_Stationary_Phase No Add_Ion_Pair Add Ion-Pairing Agent Adjust_pH->Add_Ion_Pair Check_Reaction Check Reaction Completion (LC-MS) Change_Stationary_Phase->Check_Reaction

Caption: Decision tree for troubleshooting low purity issues in this compound derivative purification.

References

Validation & Comparative

Unveiling the Antifungal Arsenal: A Guide to Validating Piperazinomycin's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel antifungal agent is paramount for its advancement as a potential therapeutic. This guide provides a comprehensive framework for the target identification and validation of piperazinomycin, a lesser-known natural product with promising antifungal properties. While publicly available data on this compound's specific molecular target is scarce, this guide presents a hypothetical yet plausible validation workflow, complete with illustrative data and detailed experimental protocols, to serve as a blueprint for such an investigation.

Introduction to this compound

This compound is a natural product isolated from Streptoverticillium olivoreticuli and has demonstrated activity against a range of fungi.[1] To unlock its full therapeutic potential, a thorough understanding of its mechanism of action is crucial. This guide outlines the essential steps to identify its cellular target, validate the interaction, and compare its efficacy to other antifungal agents.

Hypothetical Mechanism of Action: Inhibition of Fungal Trehalose-6-Phosphate Synthase (Tps1)

For the purpose of this guide, we will hypothesize that this compound exerts its antifungal effect by inhibiting Trehalose-6-Phosphate Synthase (Tps1), a key enzyme in the biosynthesis of trehalose. Trehalose is a crucial molecule for fungal survival, playing a role in stress protection and energy metabolism. Tps1 is an attractive antifungal target as it is essential in many pathogenic fungi but absent in humans.

Signaling Pathway Diagram

Piperazinomycin_MoA cluster_0 Trehalose Biosynthesis This compound This compound Tps1 Tps1 (Trehalose-6-Phosphate Synthase) This compound->Tps1 T6P Trehalose-6-Phosphate Tps1->T6P Inhibited by This compound UDP_Glucose UDP-Glucose UDP_Glucose->Tps1 G6P Glucose-6-Phosphate G6P->Tps1 Trehalose Trehalose T6P->Trehalose Stress_Resistance Fungal Stress Resistance Trehalose->Stress_Resistance Cell_Wall_Integrity Cell Wall Integrity Trehalose->Cell_Wall_Integrity Fungal_Growth_Inhibition Fungal Growth Inhibition Stress_Resistance->Fungal_Growth_Inhibition Cell_Wall_Integrity->Fungal_Growth_Inhibition

Caption: Hypothetical mechanism of action of this compound via inhibition of Tps1.

Target Identification and Validation Workflow

A multi-pronged approach is essential to definitively identify and validate the cellular target of a novel compound. The following workflow outlines the key experimental stages.

Experimental Workflow Diagram

Target_Validation_Workflow cluster_0 Target Identification cluster_1 Biophysical & Biochemical Validation cluster_2 Cellular & Genetic Validation cluster_3 Comparative Benchmarking A Affinity Chromatography- Mass Spectrometry B Isothermal Titration Calorimetry (ITC) A->B C Enzymatic Assays A->C E Cellular Thermal Shift Assay (CETSA) B->E F Comparative Analysis with Known Tps1 Inhibitors C->F D Genetic Knockdown/ Overexpression D->F

Caption: A workflow for the identification and validation of this compound's target.

Experimental Protocols and Comparative Data

This section provides detailed methodologies for the key experiments and presents hypothetical data in a comparative format.

Target Identification: Affinity Chromatography-Mass Spectrometry

Objective: To isolate this compound-binding proteins from fungal cell lysates.

Protocol:

  • Synthesize a this compound analog with a linker for immobilization on a solid support (e.g., NHS-activated sepharose beads).

  • Incubate the this compound-conjugated beads with a total protein lysate from a susceptible fungal species (e.g., Candida albicans).

  • Wash the beads extensively to remove non-specific binding proteins.

  • Elute the specifically bound proteins using a denaturing buffer.

  • Separate the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by LC-MS/MS analysis.

  • Identify candidate proteins by searching the mass spectrometry data against a fungal protein database.

Hypothetical Result: Tps1 is identified as the primary binding partner of this compound.

Biophysical Validation: Isothermal Titration Calorimetry (ITC)

Objective: To quantify the binding affinity of this compound to the purified candidate protein (Tps1).

Protocol:

  • Clone, express, and purify recombinant Tps1.

  • Prepare solutions of purified Tps1 and this compound in a suitable buffer.

  • Titrate this compound into the Tps1 solution in an ITC instrument and measure the heat changes upon binding.

  • Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Table 1: Comparative Binding Affinities of Antifungal Compounds to Tps1

CompoundDissociation Constant (Kd)Stoichiometry (n)
This compound (Hypothetical) 50 nM1.05
Validamycin A (Known Tps1 Inhibitor)200 nM0.98
Fluconazole (Azole Antifungal)No Binding DetectedN/A
Biochemical Validation: Enzymatic Assays

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of Tps1.

Protocol:

  • Perform a coupled-enzyme assay to measure Tps1 activity by monitoring the production of UDP.

  • Incubate purified Tps1 with its substrates (UDP-glucose and glucose-6-phosphate) in the presence of varying concentrations of this compound.

  • Measure the rate of UDP production spectrophotometrically.

  • Calculate the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 2: In Vitro Inhibition of Fungal Tps1 by Antifungal Compounds

CompoundTps1 IC50Mechanism of Inhibition
This compound (Hypothetical) 150 nMCompetitive
Validamycin A800 nMCompetitive
Amphotericin B (Polyene Antifungal)No InhibitionN/A
Cellular Validation: Genetic Knockdown and Overexpression

Objective: To correlate the cellular sensitivity to this compound with the expression level of Tps1.

Protocol:

  • Construct fungal strains with conditional knockdown (e.g., using a tetracycline-repressible promoter) or overexpression of the TPS1 gene.

  • Determine the minimum inhibitory concentration (MIC) of this compound for the wild-type, knockdown, and overexpression strains.

  • A knockdown of the target should lead to hypersensitivity to the compound, while overexpression should confer resistance.

Table 3: Effect of TPS1 Gene Expression on this compound MIC

Fungal StrainTPS1 Expression LevelThis compound MIC (µg/mL)
Wild-TypeNormal2.0
TPS1 KnockdownReduced0.5
TPS1 OverexpressionIncreased8.0

Conclusion

This guide provides a systematic and robust framework for the validation of this compound's mechanism of action, centered around the hypothetical target Tps1. By employing a combination of proteomic, biophysical, biochemical, and genetic approaches, researchers can build a compelling case for the compound's mode of action. The presented workflows, protocols, and data tables serve as a valuable resource for the scientific community engaged in antifungal drug discovery and development. The rigorous validation of a compound's target is a critical step in the journey from a promising natural product to a clinically effective therapeutic.

References

A Comparative Analysis of Piperazinomycin and Bouvardin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactive properties of piperazinomycin, an antifungal agent derived from Streptoverticillium olivoreticuli, and bouvardin, a cytotoxic cyclic hexapeptide from the plant Bouvardia ternifolia. While both are natural products with significant biological effects, they differ substantially in their molecular targets, mechanisms of action, and characterized activities.

Bioactivity and Physical Properties: A Comparative Summary

The following table summarizes the key characteristics and quantitative bioactivity data for this compound and bouvardin based on available literature.

FeatureThis compoundBouvardin
Source Fungus (Streptoverticillium olivoreticuli)[1]Plant (Bouvardia ternifolia)
Compound Class Piperazine AlkaloidBicyclic Hexapeptide
Primary Bioactivity Antifungal[1]Antitumor, Cytotoxic, Protein Synthesis Inhibitor[2]
Known Spectrum Inhibits various fungi and yeasts, with notable activity against Trichophyton species.[1]Active against a broad range of human cancer cell lines.
Bioactivity (MIC/IC50) Specific Minimum Inhibitory Concentration (MIC) values are not detailed in the reviewed literature.In Vitro Translation Inhibition: IC50 of ~4 nM. Cancer Cell Growth Inhibition: Average IC50 of ~10 nM across the NCI-60 cancer cell line panel.
Mechanism of Action The specific molecular mechanism of antifungal action is not extensively detailed in the public literature.Inhibits eukaryotic protein synthesis by binding to the 80S ribosome and stabilizing the elongation factor 2 (EF2) complex, thereby stalling the translocation step.[2]

Mechanism of Action: A Deeper Dive

Bouvardin: A Potent Inhibitor of Protein Synthesis

Bouvardin exerts its cytotoxic effects through a well-characterized mechanism targeting the eukaryotic ribosome. It specifically interferes with the elongation phase of protein synthesis. The compound binds to the 80S ribosome and stabilizes the interaction between the ribosome and eukaryotic Elongation Factor 2 (eEF2). This stabilization prevents the release of eEF2 after GTP hydrolysis, effectively locking the ribosome in a post-translocational state and halting the addition of new amino acids to the growing polypeptide chain.[2] This leads to a global shutdown of protein production, triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.

bouvardin_mechanism cluster_ribosome 80S Ribosome A_site A Site P_site P Site A_site->P_site Translocation E_site E Site P_site->E_site Translocation Stalled_Complex Stalled Ribosome-eEF2 Complex P_site->Stalled_Complex tRNA_in Aminoacyl-tRNA tRNA_in->A_site Enters eEF2 eEF2-GTP eEF2->P_site Mediates Translocation eEF2->Stalled_Complex Bouvardin Bouvardin Bouvardin->Stalled_Complex Protein_Synthesis_Halted Protein Synthesis Halted Stalled_Complex->Protein_Synthesis_Halted Leads to

Caption: Mechanism of Bouvardin-induced translation arrest.
This compound: An Antifungal Agent

This compound has been identified as a potent antifungal antibiotic.[1] It shows marked inhibitory activity against a range of fungi and yeasts, with a particular efficacy noted against dermatophytes of the Trichophyton genus.[1] However, unlike bouvardin, its precise molecular target and mechanism of action have not been fully elucidated in the available scientific literature. Further research is required to determine whether it disrupts cell wall synthesis, membrane integrity, nucleic acid synthesis, or other essential fungal processes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of bioactive compounds. Below are protocols for key assays relevant to the activities of this compound and bouvardin.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent like this compound. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antifungal Agent:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation:

    • Culture the fungal isolate (e.g., Trichophyton mentagrophytes) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 30-35°C until sufficient sporulation is observed.

    • Harvest fungal conidia by flooding the plate with sterile saline and gently scraping the surface.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or hemocytometer.

  • Inoculation and Incubation:

    • Add the adjusted fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the control well.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥80%) of fungal growth compared to the drug-free control well. The endpoint can be read visually or with a spectrophotometer.

antifungal_workflow Start Start: Fungal Culture Prep_Inoculum Prepare Fungal Inoculum Suspension Start->Prep_Inoculum Inoculate Inoculate Plate with Fungal Suspension Prep_Inoculum->Inoculate Prep_Plates Prepare 96-Well Plate with Serial Dilutions of this compound Prep_Plates->Inoculate Incubate Incubate at 35°C for 48-72 hours Inoculate->Incubate Read_Results Read Plate Visually or with Spectrophotometer Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for Antifungal Broth Microdilution Assay.
Protocol 2: Clonogenic Survival Assay

This assay measures the ability of a single cell to proliferate into a colony, and it is the gold standard for determining cytotoxicity after treatment with agents like bouvardin.

  • Cell Preparation and Seeding:

    • Harvest a single-cell suspension from an actively growing cancer cell line (e.g., Detroit 562 HNC cells) using trypsin.

    • Perform a cell count and assess viability (e.g., via trypan blue exclusion).

    • Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number depends on the cell line's plating efficiency and the expected toxicity of the treatment.

    • Allow cells to adhere for 18-24 hours in a 37°C, 5% CO₂ incubator.

  • Drug Treatment:

    • Prepare various concentrations of bouvardin in the appropriate cell culture medium.

    • Remove the medium from the wells and replace it with the medium containing bouvardin. Include a vehicle-only control.

    • Incubate the cells with the drug for a defined period (e.g., 24 hours).

  • Colony Formation:

    • After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free medium.

    • Return the plates to the incubator and allow colonies to form over a period of 9-14 days. The medium can be changed every 3-4 days if necessary.

  • Fixing, Staining, and Counting:

    • When colonies in the control wells are visible and consist of at least 50 cells, remove the medium.

    • Gently wash the wells with PBS.

    • Fix the colonies with a solution such as 6% glutaraldehyde or 100% methanol for 10-15 minutes.

    • Stain the fixed colonies with 0.5% crystal violet solution for 20-30 minutes.

    • Carefully rinse the plates with water and allow them to air dry.

    • Count the number of colonies (≥50 cells) in each well.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100.

    • Calculate the Surviving Fraction (SF) for each treatment: (Number of colonies formed after treatment) / (Number of cells seeded x PE/100).

clonogenic_workflow Seed Seed Single Cells in 6-Well Plates Adhere Allow Cells to Adhere (24h) Seed->Adhere Treat Treat with Bouvardin (e.g., 24h) Adhere->Treat Wash Remove Drug, Wash, Add Fresh Medium Treat->Wash Incubate Incubate for 9-14 Days to Allow Colony Formation Wash->Incubate Fix_Stain Fix with Methanol, Stain with Crystal Violet Incubate->Fix_Stain Count Count Colonies (>50 cells) Fix_Stain->Count Analyze Calculate Surviving Fraction Count->Analyze

Caption: Experimental Workflow for a Clonogenic Survival Assay.

Conclusion

This compound and bouvardin represent two distinct classes of natural products with promising, yet different, therapeutic potential. Bouvardin is a well-studied cytotoxic agent with a clearly defined mechanism of action as a protein synthesis inhibitor, and its anticancer properties are supported by robust quantitative data. In contrast, this compound is a known antifungal agent, particularly against Trichophyton, but its molecular mechanism and a detailed quantitative profile of its activity are less well-documented in the public domain. For drug development professionals, bouvardin presents a clearer path for mechanism-based drug design, while this compound represents an opportunity for further investigation to uncover a potentially novel antifungal mechanism and to fully characterize its potency.

References

Unraveling the Cross-Reactivity Profile of Piperazinomycin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of piperazinomycin, an antifungal antibiotic, with other major classes of fungal inhibitors. Aimed at researchers, scientists, and drug development professionals, this document outlines potential cross-reactivity based on inferred mechanisms of action and provides detailed experimental protocols to investigate these interactions.

Introduction to this compound

This compound is a naturally occurring antifungal antibiotic isolated from Streptoverticillium olivoreticuli subsp. neoenacticus.[1] It has demonstrated inhibitory activity against a range of fungi and yeasts, with notable efficacy against Trichophyton species.[1] While the precise mechanism of action for this compound has not been fully elucidated in publicly available literature, the broader class of piperazine-containing compounds has been associated with antifungal activity targeting either the fungal cell membrane's ergosterol biosynthesis pathway or the integrity of the cell wall. This guide will explore the potential for cross-reactivity with other antifungal agents based on these two probable mechanisms.

Comparative Analysis of Antifungal Inhibitors

To understand the potential for cross-reactivity, it is essential to compare this compound with established classes of fungal inhibitors. The following table summarizes the primary classes of antifungals, their mechanisms of action, and representative examples.

Antifungal ClassMechanism of ActionRepresentative DrugsFungal Target
Azoles Inhibition of lanosterol 14α-demethylase, blocking ergosterol synthesis.[1]Fluconazole, Itraconazole, VoriconazoleFungal Cell Membrane
Polyenes Binding to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.Amphotericin B, NystatinFungal Cell Membrane
Echinocandins Inhibition of β-(1,3)-D-glucan synthase, disrupting fungal cell wall synthesis.[2]Caspofungin, Micafungin, AnidulafunginFungal Cell Wall
Allylamines Inhibition of squalene epoxidase, an early step in ergosterol biosynthesis.Terbinafine, NaftifineFungal Cell Membrane
Flucytosine Inhibition of DNA and RNA synthesis.5-FluorocytosineNucleic Acid Synthesis
This compound (Hypothesized) 1. Inhibition of ergosterol biosynthesis.2. Disruption of cell wall integrity.This compoundFungal Cell Membrane or Cell Wall

Potential Cross-Reactivity of this compound

Based on the potential mechanisms of action for piperazine-containing compounds, this compound could exhibit cross-reactivity with the following classes of antifungal agents:

  • Azoles and Allylamines: If this compound targets the ergosterol biosynthesis pathway, there is a potential for cross-resistance with azoles and allylamines. Fungi that have developed resistance to these drugs through mutations in the ergosterol pathway enzymes or through upregulation of efflux pumps might also show reduced susceptibility to this compound.

  • Echinocandins: Should this compound's activity be directed towards the fungal cell wall, cross-reactivity with echinocandins could be observed. Resistance mechanisms affecting cell wall structure or the target enzyme, β-(1,3)-D-glucan synthase, could potentially confer resistance to this compound.

Conversely, this compound might demonstrate synergistic or additive effects when used in combination with inhibitors that have a different mechanism of action. For instance, if this compound targets the cell wall, combining it with a cell membrane-disrupting agent like an azole or a polyene could result in enhanced antifungal activity.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, the following experimental protocols are recommended:

Minimum Inhibitory Concentration (MIC) Assays

Objective: To determine the in vitro susceptibility of a panel of fungal isolates to this compound and other antifungal agents.

Methodology:

  • Fungal Isolates: A diverse panel of clinically relevant fungal species and well-characterized resistant strains should be used. This should include strains with known resistance mechanisms to azoles and echinocandins.

  • Antifungal Agents: Prepare stock solutions of this compound and comparator drugs (e.g., fluconazole, voriconazole, caspofungin, amphotericin B) in a suitable solvent like DMSO.

  • Broth Microdilution: Perform broth microdilution assays according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial two-fold dilutions of each antifungal agent are prepared in 96-well microtiter plates with RPMI 1640 medium.

  • Inoculation and Incubation: Inoculate the plates with a standardized fungal suspension. Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free control.

  • Data Analysis: Compare the MIC values of this compound against the different fungal strains. A significant increase in the MIC for strains resistant to a particular class of antifungals would suggest cross-resistance.

Checkerboard Assays

Objective: To evaluate the interaction (synergism, additivity, or antagonism) between this compound and other antifungal agents.

Methodology:

  • Assay Setup: In a 96-well microtiter plate, create a two-dimensional matrix of serial dilutions of this compound (on the x-axis) and a second antifungal agent (on the y-axis).

  • Inoculation and Incubation: Inoculate the plate with a standardized fungal suspension and incubate as described for the MIC assay.

  • Data Analysis: The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergism: FICI ≤ 0.5

    • Additivity: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the experimental design and potential interactions, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis isolates Fungal Isolates (Wild-type & Resistant) mic MIC Assay isolates->mic checkerboard Checkerboard Assay isolates->checkerboard drugs Antifungal Agents (this compound & Comparators) drugs->mic drugs->checkerboard mic_analysis Susceptibility Profile (Cross-resistance) mic->mic_analysis fici_analysis Interaction Analysis (Synergism/Antagonism) checkerboard->fici_analysis

Caption: Workflow for assessing this compound cross-reactivity.

signaling_pathways cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_cellwall Cell Wall Synthesis Pathway squalene Squalene lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol 14α-demethylase cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation glucan_synthase β-(1,3)-D-glucan synthase glucan β-(1,3)-D-glucan glucan_synthase->glucan cell_wall Fungal Cell Wall glucan->cell_wall Assembly This compound This compound (Hypothesized Targets) This compound->lanosterol This compound->glucan_synthase azoles Azoles azoles->lanosterol echinocandins Echinocandins echinocandins->glucan_synthase

Caption: Hypothesized targets of this compound in fungal cells.

Conclusion

The study of this compound's cross-reactivity with other fungal inhibitors is crucial for understanding its potential therapeutic applications, either as a standalone agent or in combination therapies. The experimental framework provided in this guide offers a systematic approach to elucidating its interaction profile. Further research into the specific molecular target of this compound is warranted to fully comprehend its antifungal activity and resistance mechanisms.

References

A Comparative Analysis of the Cytotoxic Effects of Combretastatin A-4 and its Piperazine-Containing Synthetic Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of the natural product Combretastatin A-4 (CA-4) and its synthetic analogues incorporating a piperazine moiety. The introduction of a piperazine ring is a common strategy in medicinal chemistry to enhance the pharmacological properties of lead compounds, including their anticancer activity. This document summarizes key experimental data, outlines the methodologies used for their assessment, and visualizes the underlying molecular mechanisms.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Combretastatin A-4 and its various piperazine-containing analogues against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
Combretastatin A-4 (CA-4) HCT116Colon Carcinoma0.227 (for comparison with derivative 13)[1]
A549Non-small Cell Lung Cancer0.253 (for comparison with derivative 13)[1]
HeLaCervical Cancer0.003 - 14.830 (median 0.011)[2]
JARChoriocarcinoma88.89[3]
L-02 (normal)Hepatocyte1.10[4]
MCF-10A (normal)Breast Epithelial3.23[4]
Piperazine Analogue 13 HCT116Colon Carcinoma0.227[1]
A549Non-small Cell Lung Cancer0.253[1]
Piperazine Analogue 5ab A549Non-small Cell Lung Cancer0.36[5]
B16F10Mouse Melanoma7.08[5]
MDA MB-231Breast CancerNot specified[5]
MCF-7Breast CancerNot specified[5]
HCT-15Colon CancerNot specified[5]
Piperazine Analogue 4m MCF-7Breast Cancer0.190[6]
Piperazine Analogue 4q MCF-7Breast Cancer0.130[6]
Piperazine Analogue 4x MCF-7Breast Cancer0.083[6]
Piperazine Analogue 12a1 HCT-116Colon Carcinoma>15[4]
BEL-7402Hepatocellular Carcinoma>15[4]
MCF-7Breast Cancer>15[4]
AGSGastric Adenocarcinoma>15[4]
Piperazine Analogue 9n A549/CDDP (resistant)Non-small Cell Lung Cancer0.09 - 0.51[7]
A549/paclitaxel (resistant)Non-small Cell Lung Cancer0.09 - 0.51[7]
MCF-7/DOX (resistant)Breast Cancer0.09 - 0.51[7]
HL-7702 (normal)HepatocyteLow toxicity[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[8][9][10][11][12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Combretastatin A-4 or its piperazine analogues) and incubate for a specified period (e.g., 72 hours).[12]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[12]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[12]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes at 37°C on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.[12]

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay determines cell density by measuring the total protein content of the cells.[1][3][5][13][14]

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Incubation: Expose the cells to a range of concentrations of the test compounds for a defined period (e.g., 48 hours).

  • Cell Fixation: Fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Stain the cells with 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[1]

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[1]

  • Dye Solubilization: Air-dry the plates and then dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[5]

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules by monitoring the change in light scattering.[2][15][16]

Protocol:

  • Reaction Setup: In a pre-warmed 96-well plate at 37°C, add tubulin protein to a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).[2]

  • Compound Addition: Add the test compound at the desired concentration to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.[2]

  • Turbidity Measurement: Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes) using a temperature-controlled spectrophotometer.[2]

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

G Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HCT116, A549) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (CA-4 & Analogues) treatment Compound Treatment (Dose-response) compound_prep->treatment seeding->treatment incubation Incubation (e.g., 48-72h) treatment->incubation measurement Viability Measurement (MTT or SRB Assay) incubation->measurement absorbance Absorbance Reading (Microplate Reader) measurement->absorbance calculation IC50 Calculation absorbance->calculation comparison Comparative Analysis calculation->comparison

Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.

Signaling Pathway of Combretastatin A-4 and its Piperazine Analogues

G Mechanism of Action of CA-4 and its Piperazine Analogues cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Induction CA4 Combretastatin A-4 / Piperazine Analogues tubulin β-Tubulin (Colchicine Binding Site) CA4->tubulin Binds to depolymerization Microtubule Depolymerization tubulin->depolymerization Inhibits polymerization g2m_arrest G2/M Phase Arrest depolymerization->g2m_arrest Leads to caspase Caspase Activation (e.g., Caspase-3) g2m_arrest->caspase Triggers lc3 LC3-I to LC3-II Conversion g2m_arrest->lc3 Can induce parp PARP Cleavage caspase->parp Cleaves apoptosis Apoptosis parp->apoptosis autophagy Autophagy lc3->autophagy

Caption: Signaling cascade initiated by Combretastatin A-4 and its piperazine analogues.

Logical Relationship of Compound Modification and Activity

G Structure-Activity Relationship cluster_properties Altered Properties CA4 Combretastatin A-4 (Natural Product) Modification Introduction of Piperazine Moiety CA4->Modification Analogues Piperazine-Containing Analogues Modification->Analogues solubility Improved Solubility Analogues->solubility bioavailability Potential for Enhanced Bioavailability Analogues->bioavailability cytotoxicity Potentially Altered Cytotoxicity (IC50) Analogues->cytotoxicity

Caption: Rationale behind the synthesis of piperazine analogues of Combretastatin A-4.

References

Unveiling the Molecular Architecture of Piperazinomycin: A Comparative Guide to Structural Validation by Spectroscopic and Crystallographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a novel compound's structure is a cornerstone of the discovery process. This guide provides a comparative analysis of the methodologies employed in the structural elucidation of piperazinomycin, a potent antifungal agent. We will delve into the initial characterization using a suite of spectroscopic techniques and the definitive validation achieved through single-crystal X-ray crystallography, offering insights into the strengths and complementary nature of these approaches.

The journey to fully characterize a new natural product like this compound involves a multi-pronged analytical approach. Initial insights into its chemical framework are typically gathered using spectroscopic methods, which probe the molecule's properties based on its interaction with electromagnetic radiation. However, the gold standard for absolute structural confirmation, particularly for complex stereochemistry, remains X-ray crystallography. This guide will compare and contrast these two vital stages in the structural validation of this compound.

Spectroscopic Characterization: The First Glimpse into this compound's Structure

Following the isolation of this compound from Streptoverticillium olivoreticuli subsp. neoenacticus, the initial efforts to determine its structure relied on a combination of spectroscopic techniques. These methods provided crucial pieces of the molecular puzzle, allowing for the determination of its molecular formula and the identification of key functional groups.

Spectroscopic MethodInformation Obtained for this compound
High-Resolution Mass Spectrometry (HRMS) Determined the molecular formula as C₁₈H₂₀N₂O₂.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Provided information on the number and connectivity of hydrogen atoms, revealing the presence of aromatic and aliphatic protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Indicated the number and types of carbon atoms, including carbonyl and aromatic carbons.
Infrared (IR) Spectroscopy Revealed the presence of key functional groups such as N-H, C=O (amide), and C-O (ether) bonds.
Ultraviolet (UV) Spectroscopy Suggested the presence of a chromophore, consistent with the aromatic rings in the proposed structure.

While powerful in synergy, spectroscopic methods can sometimes leave ambiguities, particularly concerning the precise three-dimensional arrangement of atoms and the absolute stereochemistry.

X-ray Crystallography: The Definitive Structural Blueprint

To unequivocally establish the structure of this compound and resolve any remaining uncertainties from the spectroscopic data, single-crystal X-ray crystallography was employed. This technique provides a detailed, three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.

The X-ray crystallographic analysis of this compound monohydrobromide provided the definitive proof of its molecular structure.

Crystallographic ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 11.138(3) Å, b = 25.163(5) Å, c = 5.918(2) Å
Final R-factor 0.057

This crystallographic data not only confirmed the planar structure and connectivity inferred from spectroscopy but also established the absolute stereochemistry of the molecule, a critical piece of information for understanding its biological activity and for guiding synthetic efforts.

Experimental Protocols

Spectroscopic Analysis of this compound

A detailed protocol for the initial spectroscopic characterization of a novel natural product like this compound typically involves the following steps:

  • Sample Preparation: A purified sample of this compound is dissolved in appropriate deuterated solvents (e.g., CDCl₃, DMSO-d₆) for NMR analysis or prepared as a KBr pellet or in a suitable solvent for IR and UV spectroscopy.

  • High-Resolution Mass Spectrometry (HRMS): The sample is introduced into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain an accurate mass measurement, from which the elemental composition and molecular formula are calculated.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. A suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) is often employed to establish the connectivity between protons and carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded using an FTIR spectrometer to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

  • UV-Visible Spectroscopy: The UV-Vis spectrum is obtained using a spectrophotometer to identify the wavelengths of maximum absorption, providing information about the electronic structure.

X-ray Crystallography of this compound

The determination of the crystal structure of this compound monohydrobromide followed a standard crystallographic workflow:

  • Crystallization: Single crystals of this compound monohydrobromide suitable for X-ray diffraction were grown, likely through slow evaporation of a solvent or by vapor diffusion.

  • Data Collection: A selected crystal was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern was recorded on a detector as the crystal was rotated.

  • Structure Solution: The phases of the diffracted X-rays were determined using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The atomic model was refined against the experimental diffraction data to improve the fit and obtain the final, accurate molecular structure. The quality of the final structure is assessed by the R-factor.

Visualizing the Workflow

The logical flow from initial characterization to definitive validation of this compound's structure can be visualized as follows:

Piperazinomycin_Structure_Validation cluster_spectroscopy Spectroscopic Characterization cluster_crystallography Crystallographic Validation HRMS HRMS Proposed_Structure Proposed Structure (Connectivity, Functional Groups) HRMS->Proposed_Structure NMR NMR (1H, 13C) NMR->Proposed_Structure IR IR Spectroscopy IR->Proposed_Structure UV UV Spectroscopy UV->Proposed_Structure Xray X-ray Crystallography Definitive_Structure Definitive 3D Structure (Absolute Stereochemistry) Xray->Definitive_Structure Isolation Isolation of This compound Isolation->HRMS Isolation->NMR Isolation->IR Isolation->UV Proposed_Structure->Xray

Charting a Course for Enhanced Antifungal Action: A Guide to Assessing Piperazinomycin's Synergistic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific studies on the synergistic effects of piperazinomycin with other antifungals necessitates a forward-looking guide for researchers. This document outlines the critical experimental methodologies and frameworks required to investigate the potential of this compound in combination therapies, drawing parallels from established antifungal synergy research.

While this compound has been identified as a novel antifungal antibiotic with inhibitory activity against various fungi and yeasts, particularly Trichophyton, a thorough review of existing scientific literature reveals a gap in our understanding of its synergistic effects when combined with other antifungal agents.[1] To address this, this guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to explore the synergistic potential of this compound, thereby paving the way for novel and more effective antifungal treatment strategies.

The Rationale for Synergy: A Powerful Tool Against Fungal Pathogens

The use of combination therapy to achieve synergistic effects is a well-established strategy in antimicrobial research.[2][3][4] Synergism, where the combined effect of two drugs is greater than the sum of their individual effects, can lead to several therapeutic benefits, including:

  • Increased Efficacy: Achieving a stronger antifungal effect at lower drug concentrations.[5]

  • Reduced Toxicity: Lowering the dosage of individual drugs can minimize adverse side effects.[5][6]

  • Overcoming Resistance: Synergistic combinations can be effective against drug-resistant fungal strains.[2][4]

  • Broader Spectrum of Activity: Expanding the range of fungal pathogens that can be effectively treated.

Given these advantages, investigating the synergistic potential of this compound with existing classes of antifungals, such as azoles, polyenes, and echinocandins, is a logical and promising avenue for research.

Experimental Protocols for Assessing Antifungal Synergy

To rigorously evaluate the synergistic effects of this compound, standardized and well-defined experimental protocols are essential. The following methodologies are fundamental to antifungal synergy testing.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to quantify the interaction between two antimicrobial agents.[7][8][9][10] It involves preparing a microtiter plate with serial dilutions of two drugs, one along the rows and the other along the columns. Each well is then inoculated with a standardized fungal suspension. After incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined.

Detailed Protocol:

  • Drug Preparation: Prepare stock solutions of this compound and the second antifungal agent in an appropriate solvent. Create a series of twofold serial dilutions for each drug.

  • Plate Setup: In a 96-well microtiter plate, dispense 50 µL of broth medium into each well. Add 50 µL of the diluted this compound to each well in a row, creating a concentration gradient. Similarly, add 50 µL of the diluted second antifungal to each well in a column. This creates a matrix of different drug concentration combinations. Include wells with each drug alone as controls.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (e.g., 1-5 x 10^5 CFU/mL).

  • Inoculation: Add 100 µL of the fungal inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration (e.g., 24-48 hours), depending on the fungal species.

  • Data Analysis: Determine the MIC for each drug alone and for each combination. The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

FIC Index Calculation:

The FIC index is calculated using the following formula:

FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

The results are interpreted as follows:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0[9]

Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the antifungal effect over time. This method helps to determine whether a drug combination is fungicidal (kills the fungi) or fungistatic (inhibits fungal growth) and can confirm the findings of the checkerboard assay.

Detailed Protocol:

  • Culture Preparation: Grow the fungal culture to the logarithmic phase.

  • Drug Exposure: Expose the fungal suspension to this compound and the second antifungal, both alone and in combination, at concentrations informed by the checkerboard assay (e.g., at their respective MICs and sub-MICs). Include a drug-free control.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar medium to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each drug condition. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Hypothetical Data Presentation

Should studies on the synergistic effects of this compound be undertaken, the quantitative data should be presented in a clear and structured format for easy comparison. The following table provides a hypothetical example of how such data could be summarized.

Antifungal CombinationFungal SpeciesMIC of this compound Alone (µg/mL)MIC of Partner Antifungal Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Partner Antifungal in Combination (µg/mL)FIC IndexInterpretation
This compound + FluconazoleCandida albicans816240.5Synergy
This compound + Amphotericin BAspergillus fumigatus4120.1250.625Additive
This compound + CaspofunginCandida glabrata160.580.251.0Indifference
This compound + VoriconazoleCryptococcus neoformans20.250.50.031250.375Synergy

Visualizing the Path to Discovery

To guide researchers through the process of assessing antifungal synergy, the following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_screening Initial Screening cluster_analysis Data Analysis & Interpretation cluster_confirmation Confirmation & In-depth Analysis cluster_outcome Potential Outcome start Select Fungal Strains & Partner Antifungals checkerboard Checkerboard Assay start->checkerboard Inoculate fic_calc Calculate FIC Index checkerboard->fic_calc Determine MICs interpretation Interpret as Synergy, Additive, or Antagonism fic_calc->interpretation time_kill Time-Kill Curve Analysis interpretation->time_kill If Synergy/Additive in_vivo In Vivo Efficacy Studies (Animal Models) time_kill->in_vivo Confirm Synergy outcome Identify Promising Combination Therapies in_vivo->outcome

Experimental workflow for assessing antifungal synergy.

Future Directions

The exploration of this compound's synergistic potential represents an exciting frontier in antifungal drug development. By employing the standardized methodologies outlined in this guide, researchers can systematically evaluate promising combinations. Future in vivo studies using animal models of fungal infections will be crucial to validate in vitro findings and to assess the therapeutic efficacy and safety of any identified synergistic combinations.[11] The ultimate goal is to translate these findings into novel clinical strategies to combat the growing threat of fungal diseases.

References

Safety Operating Guide

Navigating the Disposal of Piperazinomycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

At the core of safe disposal is the understanding that antibiotics are considered chemical waste.[1] Improper disposal, such as flushing down the sink, can lead to the development of antibiotic-resistant bacteria and have a negative impact on the environment and human health.[1] Therefore, a structured and cautious approach is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for Piperazinomycin. The SDS will provide specific details on hazards, handling, and emergency procedures. In the absence of a specific SDS, the general precautions for handling potent chemical compounds should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat is essential to protect from splashes.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a suitable respirator should be used.

Handling:

  • Avoid creating dust or aerosols.

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[2][3]

Step-by-Step Disposal Protocol for this compound

The following protocol is based on general best practices for the disposal of laboratory antibiotic and chemical waste. Always defer to your institution's specific Environmental Health and Safety (EHS) guidelines.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled hazardous waste container.[4]

    • The container should be robust, leak-proof, and compatible with the chemical.[4]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS.

  • Liquid Waste:

    • Collect liquid waste containing this compound, such as stock solutions or reaction mixtures, in a separate, labeled, and sealed hazardous waste container.[4][5]

    • The container must be appropriate for liquid chemical waste and properly sealed to prevent leaks.[4]

    • Never pour liquid antibiotic waste down the drain.[1]

Step 2: Labeling of Waste Containers

Proper labeling is critical for safe handling and disposal by waste management personnel. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The concentration and quantity of the waste.

  • The date of accumulation.

  • The name and contact information of the generating researcher or lab.

  • Any relevant hazard pictograms as indicated by the SDS.

Step 3: Storage of Waste

  • Store the sealed and labeled waste containers in a designated, secure secondary containment area within the laboratory.

  • This area should be away from general lab traffic and incompatible chemicals.

  • Follow any specific storage conditions mentioned in the SDS, such as temperature or light sensitivity.[3]

Step 4: Arranging for Disposal

  • Contact your institution's EHS or a certified chemical waste disposal contractor to arrange for pickup and disposal.[5]

  • Provide them with a complete and accurate description of the waste.

  • Follow their instructions for pickup procedures.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes general guidelines for laboratory chemical waste.

ParameterGuidelineSource(s)
pH of Aqueous Waste Should not be disposed of via laboratory sinks if pH is <5.5 or >11.University of Otago - Chemical Waste Guide
Liquid Waste Container Use original packaging or an appropriate UN-labeled container approved for the transport of dangerous goods. The container must be properly sealed.Karolinska Institutet - Laboratory Waste
Solid Waste Container For material contaminated with acutely toxic or environmentally hazardous chemicals, use double, robust, individually sealed plastic bags.Karolinska Institutet - Laboratory Waste

Experimental Protocols

In some instances, chemical deactivation or neutralization may be a permissible step before disposal. However, such procedures are highly specific to the chemical . Without a validated protocol for this compound, attempting any form of chemical deactivation is strongly discouraged. The recommended and safest approach is to dispose of the unaltered chemical waste through a certified hazardous waste management service.

Autoclaving is a common method for deactivating biological waste, but it is not always effective for chemical compounds and can even be dangerous.[1] Some antibiotics are heat-stable and are not destroyed by autoclaving.[1] Therefore, autoclaving should not be used for this compound waste unless explicitly stated as a safe and effective method in the SDS or by your institution's EHS.

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste: Solid vs. Liquid ppe->segregate collect_solid Collect Solid Waste in Labeled Hazardous Waste Container segregate->collect_solid Solid Waste collect_liquid Collect Liquid Waste in Labeled Hazardous Waste Container segregate->collect_liquid Liquid Waste store Store Sealed Containers in Designated Secondary Containment collect_solid->store collect_liquid->store contact_ehs Contact Institutional EHS or Certified Waste Disposal Service store->contact_ehs pickup Arrange for and Complete Waste Pickup contact_ehs->pickup end End: Proper Disposal Complete pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these general yet critical procedures, researchers can ensure the safe handling and disposal of novel compounds like this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

Personal protective equipment for handling Piperazinomycin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Piperazinomycin. The following guidelines are based on best practices for handling hazardous chemicals and data from structurally related compounds, as a specific Safety Data Sheet (SDS) for this compound is not currently available. Extreme caution is advised.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRespiratory ProtectionEye ProtectionHand ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) NIOSH-approved respirator (e.g., N95 or higher)Chemical safety gogglesChemical-resistant gloves (e.g., nitrile), double-glovedLab coat, long pants, closed-toe shoes
Handling Solutions Use in a certified chemical fume hoodChemical safety goggles or face shieldChemical-resistant gloves (e.g., nitrile)Chemical-resistant lab coat or apron
Accidental Spill Cleanup NIOSH-approved respirator with appropriate cartridgesFace shield and chemical safety gogglesHeavy-duty, chemical-resistant glovesChemical-resistant suit or coveralls, boot covers

Note: The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to prevent contamination and accidental exposure.

2.1. Engineering Controls

  • Ventilation: All work with solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound, clearly marked with appropriate hazard signs.

2.2. Standard Operating Procedures

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare all required equipment and reagents.

  • Weighing: When weighing solid this compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.

  • Dissolving: Add solvent to the solid this compound slowly and carefully to avoid splashing.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1][2] Do not eat, drink, or smoke in areas where this compound is handled.[1]

Disposal Plan

Proper disposal of this compound waste is crucial to protect the environment and comply with regulations.

  • Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated, labeled hazardous waste container.

  • Disposal Method: Dispose of this compound waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3] Do not dispose of this compound down the drain.

Experimental Protocol Considerations

While a specific, detailed experimental protocol for handling this compound is not publicly available, a formal synthesis of the compound has been described.[4] The synthesis involves standard organic chemistry techniques such as coupling reactions, deprotection, and cyclization, performed in a laboratory setting.[4] These procedures typically require the use of various solvents and reagents under controlled conditions, reinforcing the need for the stringent PPE and handling practices outlined above.

Visualizing Safe Handling Workflows

To further clarify the procedural steps for safe handling and PPE selection, the following diagrams are provided.

Piperazinomycin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Workspace prep_ppe->prep_area weigh Weigh Solid in Fume Hood prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve conduct_exp Conduct Experiment dissolve->conduct_exp decontaminate Decontaminate Workspace conduct_exp->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe PPE_Selection_Logic cluster_ppe_outcomes Required PPE task What is the task? solid Solid Handling task->solid Weighing Solid solution Solution Handling task->solution Handling Solution spill Spill Response task->spill Spill Cleanup solid_ppe Respirator Chemical Goggles Double Gloves Lab Coat solution_ppe Fume Hood Chemical Goggles Gloves Lab Coat spill_ppe Respirator Face Shield & Goggles Heavy-Duty Gloves Chemical Suit solid->solid_ppe solution->solution_ppe spill->spill_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.